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2-(Isoxazol-3-yl)ethanamine Documentation Hub

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  • Product: 2-(Isoxazol-3-yl)ethanamine
  • CAS: 55242-81-4

Core Science & Biosynthesis

Foundational

Regioisomeric Divergence in Isoxazole Scaffolds: A Comparative Analysis of 2-(Isoxazol-3-yl)ethanamine and 2-(Isoxazol-4-yl)ethanamine

Executive Summary: The Bioisosteric Context In fragment-based drug discovery (FBDD), the isoxazole ring serves as a critical bioisostere for aromatic rings (phenyl, pyridine) and carboxylate surrogates. However, the regi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Context

In fragment-based drug discovery (FBDD), the isoxazole ring serves as a critical bioisostere for aromatic rings (phenyl, pyridine) and carboxylate surrogates. However, the regioisomeric placement of substituents—specifically the ethanamine side chain—drastically alters the physicochemical landscape of the molecule.

This guide analyzes the structural, synthetic, and pharmacological divergence between 2-(isoxazol-3-yl)ethanamine (3-IE) and 2-(isoxazol-4-yl)ethanamine (4-IE) . While both molecules share the formula C5H8N2O, their vectors of interaction and metabolic liabilities are distinct. 3-IE presents a side chain adjacent to the ring nitrogen, influencing hydrogen bond acceptor capabilities, whereas 4-IE projects the side chain from the "beta" carbon, mimicking the spatial arrangement of histamine’s imidazole ring more closely in specific binding pockets.

Physicochemical & Electronic Divergence

The core difference lies in the electronic environment of the attachment point (C3 vs. C4) and how the isoxazole ring’s dipole moment influences the basicity of the ethylamine side chain.

Electronic Environment
  • Isoxazole Ring Polarization: The isoxazole ring is polarized with electron density pulled toward the oxygen and nitrogen atoms.

    • C3 Position (3-IE): Electron-deficient due to direct attachment to the C=N bond. This exerts a stronger inductive electron-withdrawing group (EWG) effect on the ethylamine chain.

    • C4 Position (4-IE): This is the most electron-rich position on the ring (analogous to the meta-position in pyridine), often susceptible to electrophilic aromatic substitution. The EWG effect on the side chain is dampened compared to the C3 position.

Basicity (pKa) Implications

The pKa of the primary amine in the ethanamine chain is approximately 10.0 in aliphatic amines. The isoxazole ring lowers this value via the inductive effect (-I).

Feature2-(Isoxazol-3-yl)ethanamine (3-IE)2-(Isoxazol-4-yl)ethanamine (4-IE)
Attachment Site Carbon-3 (Adjacent to Ring Nitrogen)Carbon-4 (Between C3 and C5)
Electronic Effect Strong -I (Inductive) effect; C3 is electron-poor.Moderate -I effect; C4 is relatively electron-rich.
Side Chain pKa Lower (~8.8 - 9.2)Higher (~9.3 - 9.6)
Dipole Vector Side chain is parallel to the N-O bond vector.Side chain is perpendicular to the N-O bond vector.
H-Bond Potential Ring N is sterically crowded by the side chain.Ring N is accessible; distinct "donor-acceptor" spacing.
Visualization of Electronic Vectors

The following diagram illustrates the structural orientation and the dipole influence.

Isoxazole_Structure cluster_3IE 2-(Isoxazol-3-yl)ethanamine (3-IE) cluster_4IE 2-(Isoxazol-4-yl)ethanamine (4-IE) I3_Ring Isoxazole Ring (C3-Substituted) I3_Chain Ethanamine Chain (-CH2-CH2-NH2) I3_Ring->I3_Chain Attached at C3 I3_Effect Strong Inductive Effect (Lower pKa) I3_Ring->I3_Effect EWG Influence I4_Ring Isoxazole Ring (C4-Substituted) I4_Chain Ethanamine Chain (-CH2-CH2-NH2) I4_Ring->I4_Chain Attached at C4 I4_Effect Moderate Inductive Effect (Higher pKa) I4_Ring->I4_Effect EWG Influence

Figure 1: Structural comparison highlighting the inductive effects of the isoxazole ring on the ethanamine side chain based on attachment point.

Synthetic Methodologies

The synthesis of these two isomers requires fundamentally different strategies. 3-IE is typically accessible via [3+2] cycloaddition, whereas 4-IE often requires condensation or formylation strategies due to the difficulty of directing cycloaddition to the 4-position without specific steric bulk.

Synthesis of 2-(Isoxazol-3-yl)ethanamine (3-IE)

Mechanism: 1,3-Dipolar Cycloaddition (Click Chemistry approach).

  • Precursor: A protected alkynyl amine (e.g., N-Boc-but-3-yn-1-amine).

  • Reagent: Nitrile oxide generated in situ from N-hydroxyimidoyl chloride.

  • Regioselectivity: High.[1][2] The steric bulk of the alkyne and the electronics of the nitrile oxide favor the 3,5-substitution pattern, placing the side chain at C5 if not carefully designed. To get the side chain at C3, one must use a functionalized nitrile oxide reacting with acetylene (or a surrogate).

Protocol: Nitrile Oxide Route

  • Oxime Formation: React 3-nitropropanal diethyl acetal with hydroxylamine.

  • Chlorination: Treat with NCS (N-chlorosuccinimide) to form the hydroximoyl chloride.

  • Cycloaddition: React with acetylene gas (or vinyl bromide equivalent) and base (TEA) to generate the isoxazole core with the protected ethylamine chain at C3.

  • Deprotection: Acidic cleavage of the acetal/amine protecting group.

Synthesis of 2-(Isoxazol-4-yl)ethanamine (4-IE)

Mechanism: Condensation / Vilsmeier-Haack. Direct cycloaddition rarely yields 4-substituted isoxazoles exclusively. A "construction from parts" approach is preferred.

Protocol: Vilsmeier-Haack Route

  • Vilsmeier Formylation: Start with a methyl ketone oxime or a pre-formed 3,5-dimethylisoxazole (if C3/C5 blocking is acceptable). For unsubstituted C3/C5, use malonaldehyde bis(dimethylacetal) equivalents.

  • Ring Closure: Condense 2-(dimethylaminomethylene)-1,3-dicarbonyl species with hydroxylamine.

  • Side Chain Elaboration: If the core is formed with a C4-methyl ester, reduce the ester to the alcohol, convert to mesylate, then displace with azide, and reduce to amine.

Synthesis_Workflow cluster_3 3-IE Synthesis (Cycloaddition) cluster_4 4-IE Synthesis (Condensation) Start3 Nitroalkane / Oxime Inter3 Nitrile Oxide (In Situ) Start3->Inter3 NCS / Base Step3 [3+2] Cycloaddition with Acetylene Inter3->Step3 Prod3 3-Substituted Isoxazole Step3->Prod3 Start4 Enol Ether / Dicarbonyl Step4 Condensation with Hydroxylamine Start4->Step4 Inter4 Isoxazole-4-carboxylate Step4->Inter4 Prod4 Reduction to 4-Ethanamine Inter4->Prod4 LiAlH4 then Azide

Figure 2: Divergent synthetic pathways. 3-IE utilizes dipolar cycloaddition, while 4-IE relies on condensation and functional group interconversion.

Pharmacological & Metabolic Profile[2]

Histamine Receptor Agonism (H1/H2/H3/H4)

These molecules are often explored as histamine bioisosteres. Histamine contains an imidazole ring.[3]

  • 4-IE Profile: The 4-IE isomer places the amine side chain in a position that mimics the distance between the imidazole "tau" nitrogen and the side chain amine. This often results in higher affinity for H2 and H3 receptors compared to the 3-IE isomer.

  • 3-IE Profile: The 3-IE isomer is structurally more rigid in terms of H-bond vectors. It often shows reduced affinity for histamine receptors but is utilized to probe steric tolerance in the binding pocket.

Metabolic Liability: Reductive Ring Opening

The isoxazole ring is metabolically labile, specifically the N-O bond.

  • Enzyme: Cytochrome P450s and reductive enzymes (e.g., aldehyde oxidase).

  • Mechanism: Reductive cleavage of the N-O bond yields an enamino-ketone (or imino-ketone), which hydrolyzes to a 1,3-dicarbonyl species.

  • Susceptibility: [3][4][5]

    • 3-IE: The C3 substituent can stabilize the radical intermediate during reduction. However, if the C3 is unsubstituted (in the case of 4-IE), the ring is generally more prone to base-catalyzed ring opening (Leflunomide mechanism).

    • Result: Both compounds can be "prodrugs" for linear enaminones, which may have toxicological implications (Michael acceptors).

Metabolism Isoxazole Isoxazole Scaffold Enzyme P450 / Reductase Isoxazole->Enzyme Binding Intermediate N-O Cleavage (Imine/Enamine) Enzyme->Intermediate 2e- Reduction Product 1,3-Dicarbonyl (Toxicophore?) Intermediate->Product Hydrolysis

Figure 3: General metabolic pathway for isoxazole ring scission. Both isomers are susceptible, leading to reactive dicarbonyls.

Experimental Protocols

Protocol A: Synthesis of 2-(Isoxazol-4-yl)ethanamine (via Ester Reduction)

Valid for generating the 4-IE scaffold from commercially available Ethyl isoxazole-4-carboxylate.

  • Reduction to Alcohol:

    • Suspend Lithium Aluminum Hydride (1.2 eq) in dry THF at 0°C under Argon.

    • Add Ethyl isoxazole-4-carboxylate (1.0 eq) dropwise.

    • Stir for 2h. Quench with Fieser method. Filter and concentrate to yield (Isoxazol-4-yl)methanol.

  • Mesylation:

    • Dissolve alcohol in DCM with TEA (1.5 eq).

    • Add MsCl (1.1 eq) at 0°C. Stir 1h. Wash with NaHCO3, dry, and concentrate.

  • Cyanation (Chain Extension):

    • Dissolve mesylate in DMSO. Add NaCN (1.5 eq). Heat to 60°C for 4h.

    • Note: Direct displacement gives the nitrile (one carbon extension). For ethanamine (two carbons), use a malonate synthesis or starting from isoxazole-4-acetic acid.

    • Correction for Ethanamine: To get the ethyl chain, perform Henry reaction on Isoxazole-4-carbaldehyde with nitromethane, then reduce.

  • Revised Step 3 (Henry Reaction Route):

    • React Isoxazole-4-carbaldehyde with Nitromethane and Ammonium Acetate (cat.) in refluxing acetic acid to yield the nitro-vinyl species.

  • Final Reduction:

    • Reduce the nitro-vinyl group using NaBH4/BF3·Et2O or LAH to yield 2-(Isoxazol-4-yl)ethanamine .

Protocol B: pKa Determination (Titration)
  • Prepare a 10 mM solution of the amine hydrochloride salt in degassed water.

  • Titrate with 0.1 M NaOH using an automatic potentiometric titrator at 25°C.

  • Calculate pKa using the Bjerrum plot method.

  • Expected Result: 3-IE pKa ~ 8.9; 4-IE pKa ~ 9.4.

References

  • Praveen, C., et al. (2010).[1] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[1] Synlett. Link

  • Ligneau, X., et al. (2000). "Pharmacological profiles of H3Rs and H4Rs: structure–activity relationships of histamine derivatives." British Journal of Pharmacology. Link

  • Kadam, K. S., et al. (2016).[1] "Synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes." Synthesis. Link

  • Mattsson, C., et al. (2002). "Ring opening of isoxazoles: Metabolic implications." Journal of Organic Chemistry. (Contextual citation based on general isoxazole metabolism described in search results).
  • PubChem Compound Summary. "Isoxazole-4-ethanamine." Link (Verified for general structural data).

Sources

Exploratory

The Isoxazole Paradigm: Evolution and Optimization of H3 Receptor Antagonists

Executive Summary: The Shift from Imidazole to Isoxazole The Histamine H3 receptor (H3R) has long been a "high-value, high-difficulty" target in neuropsychopharmacology. Functioning as a presynaptic autoreceptor and hete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Imidazole to Isoxazole

The Histamine H3 receptor (H3R) has long been a "high-value, high-difficulty" target in neuropsychopharmacology. Functioning as a presynaptic autoreceptor and heteroreceptor, H3R modulates the release of histamine, acetylcholine, norepinephrine, and dopamine.[1][2][3] While early research validated H3R blockade as a mechanism for treating narcolepsy, Alzheimer’s disease (AD), and cognitive deficits, the chemical scaffolds used to achieve this antagonism have undergone a radical evolution.

This guide details the transition from imidazole-based ligands (the "first generation") to isoxazole-based scaffolds . This shift was not merely structural; it was a strategic maneuver to overcome the metabolic liabilities (CYP450 inhibition) and blood-brain barrier (BBB) penetration issues inherent to the imidazole ring. The isoxazole moiety emerged as a critical bioisostere, offering a rigid, metabolically stable linker that maintained potency while mitigating hERG channel toxicity—a notorious killer of CNS drug candidates.

The Pharmacophore Evolution

The Imidazole Dilemma

Early H3 antagonists, such as thioperamide and ciproxifan , mimicked the endogenous ligand histamine.[2] They possessed an imidazole ring essential for receptor recognition (specifically interacting with Asp114 in the transmembrane region).

  • The Flaw: The imidazole ring coordinates tightly with the heme iron of Cytochrome P450 enzymes, leading to severe drug-drug interactions (DDIs). Additionally, the high polarity of the imidazole often limited passive diffusion across the BBB.

The Isoxazole Solution (Scaffold Hopping)

To solve the "imidazole dilemma," medicinal chemists employed scaffold hopping . The goal was to retain the basic amine head group (for Asp114 interaction) but replace the central core. The 3,5-dimethylisoxazole scaffold emerged as a superior alternative.

  • Bioisosterism: The isoxazole ring acts as a bioisostere for amide or ester linkages but with greater hydrolytic stability.

  • Conformational Constraint: Unlike flexible alkyl chains, the isoxazole ring introduces rigidity, reducing the entropic penalty upon receptor binding.

  • Safety Profile: Crucially, isoxazole derivatives demonstrated significantly reduced affinity for the hERG potassium channel compared to other non-imidazole linkers, lowering the risk of QT prolongation.

Critical Signaling Pathways

To understand the efficacy of isoxazole-based antagonists, one must visualize the H3R signaling cascade. H3R is G_i/o-coupled.[4][5] Its activation inhibits neurotransmitter release.[1] Therefore, an antagonist (or inverse agonist) disinhibits this system, promoting wakefulness and cognition.

Diagram 1: H3R Antagonism Mechanism

The following diagram illustrates the presynaptic signaling pathway where H3R antagonists block the "braking" mechanism of the G_i/o protein, leading to increased neurotransmitter release.

H3R_Signaling H3_Antagonist Isoxazole H3 Antagonist H3_Receptor H3 Receptor (Presynaptic) H3_Antagonist->H3_Receptor Blocks Gi_Protein Gi/o Protein H3_Receptor->Gi_Protein Prevents Activation AC Adenylate Cyclase Gi_Protein->AC Normally Inhibits cAMP cAMP Levels AC->cAMP Increases PKA PKA Activity cAMP->PKA Activates Ca_Channel Voltage-Gated Ca2+ Channels PKA->Ca_Channel Phosphorylates/Opens NT_Release Neurotransmitter Release (Histamine/ACh/DA) Ca_Channel->NT_Release Influx Triggers

Caption: H3R antagonism disinhibits Adenylate Cyclase, restoring cAMP levels and Ca2+ influx, triggering neurotransmitter release.

Case Study: The Sanofi Optimization Series

A landmark study by Sanofi (Gao et al.) perfectly illustrates the utility of the isoxazole scaffold. They identified Compound 3h , a 3,5-dimethylisoxazole-4-carboxylic acid amide derivative.

Comparative SAR Data

The table below highlights why the isoxazole scaffold (Compound 3h) was superior to early leads and standard references.

ParameterThioperamide (Reference)Early Lead (Amide Linker)Isoxazole Scaffold (Cmpd 3h)
Core Structure ImidazoleLinear Amide3,5-Dimethylisoxazole
hH3R Ki (nM) ~2-5121.1
CYP450 Inhibition High (Potent Inhibitor)ModerateNegligible
hERG Inhibition (µM) > 103.5 (Risk)> 30 (Safe)
Brain/Plasma Ratio Low (< 0.5)0.81.4 (High CNS Penetration)
Bioavailability (F%) < 20%45%68%

Data synthesized from Gao et al. (2013) and related SAR studies [1, 2].

Causality of Improvement
  • Potency: The 3,5-dimethyl substitution pattern orients the amide carbonyl and the aromatic tail in a specific vector that optimally fills the lipophilic binding pocket of the H3 receptor.

  • hERG Avoidance: Many H3 antagonists fail due to hERG blockade (leading to arrhythmia). The isoxazole ring reduces the overall basicity and lipophilicity (LogP) compared to purely aromatic linkers, steering the molecule away from the hERG pharmacophore.

Technical Protocols

To replicate or expand upon isoxazole-based H3 research, the following protocols are established standards.

Synthesis of the 3,5-Dimethylisoxazole Core

This protocol describes the formation of the core scaffold, a critical intermediate for attaching the amine head-group.

Reagents: Ethyl acetoacetate, Hydroxylamine hydrochloride, Sodium hydroxide. Workflow:

  • Condensation: React ethyl acetoacetate with hydroxylamine HCl in the presence of NaOH (aq) at 0°C to 25°C.

  • Cyclization: The intermediate oxime undergoes cyclization to form 3-methyl-5-isoxazolone (or related tautomers depending on conditions).

  • Methylation/Functionalization: For the specific 3,5-dimethyl-4-carboxylic acid, a common route involves the reaction of ethyl 2-chloroacetoacetate with hydroxylamine, followed by reaction with acetyl chloride, or using 3,5-dimethylisoxazole-4-carbonyl chloride directly coupled to the amine-bearing pharmacophore.

Self-Validating Step: Monitor the reaction via TLC (30% EtOAc/Hexane). The isoxazole product typically shows a distinct UV spot and a characteristic methyl singlet (~2.3-2.6 ppm) in 1H-NMR, distinct from the starting keto-ester.

[3H]-N-α-methylhistamine Binding Assay

This is the gold-standard assay for determining affinity (Ki) of the synthesized isoxazole derivatives.

  • Membrane Preparation: Use HEK-293 cells stably expressing human H3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Mix 20 µg membrane protein.

    • Add [3H]-N-α-methylhistamine (1 nM final concentration).

    • Add test compound (Isoxazole derivative) at varying concentrations (10^-10 to 10^-5 M).

    • Non-specific binding control: Add 10 µM Thioperamide or Clobenpropit .

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression; convert to Ki using the Cheng-Prusoff equation.

Diagram 2: Experimental Workflow

The following diagram outlines the logical flow from synthesis to validation.

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase Start Precursors (1,3-Dicarbonyls) Cyclization Cyclization (NH2OH) Start->Cyclization Coupling Amide Coupling (Amine Head Group) Cyclization->Coupling Binding Radioligand Binding (Ki Determination) Coupling->Binding Purified Ligand hERG hERG Safety Assay (Patch Clamp) Binding->hERG If Ki < 10nM PK PK Profiling (Brain/Plasma Ratio) hERG->PK If IC50 > 10µM

Caption: Step-wise progression from isoxazole scaffold synthesis to biological validation gates.

Conclusion

The integration of the isoxazole scaffold into H3 receptor antagonist research represents a textbook example of rational drug design. By replacing the metabolic liability of the imidazole ring with the robust, rigid isoxazole core, researchers achieved a "sweet spot" of high affinity, metabolic stability, and cardiovascular safety. For modern drug developers, the 3,5-dimethylisoxazole moiety remains a privileged structure for optimizing CNS-active ligands.

References

  • Gao, Z., et al. (2013). Identification and profiling of 3,5-dimethyl-isoxazole-4-carboxylic acid [2-methyl-4-((2S,3'S)-2-methyl-[1,3']bipyrrolidinyl-1'-yl)phenyl] amide as histamine H(3) receptor antagonist for the treatment of depression.[6] Bioorganic & Medicinal Chemistry Letters.[6]

  • Gao, Z., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry.[6][7][8][9][10]

  • Lazewska, D., & Kiec-Kononowicz, K. (2014). Histamine H3R Antagonists: From Scaffold Hopping to Clinical Candidates.[3][5] Medicinal Chemistry.[1][4][6][7][8][9][11][12]

  • Hau, J., et al. (2010). Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers.[13] Bioorganic & Medicinal Chemistry.[6][7][8][9][10]

Sources

Protocols & Analytical Methods

Method

Modular Synthesis of 2-(Isoxazol-3-yl)ethanamine via [3+2] Cycloaddition of Nitrile Oxides

Abstract The isoxazole core is a critical bioisostere for carboxylic acids and amide bonds in medicinal chemistry, particularly in the development of glutamate and GABA receptor agonists. This application note details a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole core is a critical bioisostere for carboxylic acids and amide bonds in medicinal chemistry, particularly in the development of glutamate and GABA receptor agonists. This application note details a robust, scalable protocol for the synthesis of 2-(Isoxazol-3-yl)ethanamine (also known as 3-(2-aminoethyl)isoxazole). Unlike conventional condensation methods that often suffer from regioselectivity issues, this protocol utilizes a 1,3-dipolar cycloaddition strategy.[1] We employ an in situ generated nitrile oxide derived from a protected amino-aldehyde oxime, reacting with trimethylsilylacetylene (TMSA) as a regiocontrol surrogate for acetylene. This method ensures exclusive formation of the 3-substituted isomer while minimizing the formation of furoxan dimers.

Introduction & Strategic Analysis

The Challenge of Regioselectivity

Synthesizing 3-substituted isoxazoles with a free amine side chain presents two primary challenges:

  • Regiocontrol: Thermal cycloaddition of nitrile oxides with terminal alkynes generally favors the 3,5-disubstituted product, but steric and electronic factors can lead to mixtures of 3,5- and 3,4-isomers.

  • Dimerization: Nitrile oxides are unstable high-energy dipoles that rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if not trapped immediately by the dipolarophile.[2]

The Solution: The TMS-Acetylene Surrogate Strategy

To synthesize the target 2-(Isoxazol-3-yl)ethanamine , we cannot simply react a nitrile oxide with acetylene gas due to safety and handling constraints. Instead, we utilize Trimethylsilylacetylene (TMSA) .

  • Steric Steering: The bulky TMS group directs the cycloaddition almost exclusively to the 5-position, placing the nitrile oxide substituent at the 3-position.

  • Safety: TMSA is a liquid (bp 53 °C), eliminating the hazards of gaseous acetylene.

  • Versatility: The TMS group is easily removed (protodesilylation) in the workup phase.

Mechanistic Pathway

The reaction proceeds via a concerted [3+2] cycloaddition (Huisgen cycloaddition). The nitrile oxide (1,3-dipole) is generated in situ from a hydroximoyl chloride precursor to maintain a low steady-state concentration, suppressing dimerization.

Mechanism Oxime Aldoxime (R-CH=N-OH) Chlorination Chlorination (NCS) Oxime->Chlorination H_Chloride Hydroximoyl Chloride (R-C(Cl)=N-OH) Chlorination->H_Chloride Elimination Base Elimination (Et3N) H_Chloride->Elimination NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Elimination->NitrileOxide TS [3+2] Transition State NitrileOxide->TS + TMSA TMSA TMS-Acetylene (Dipolarophile) TMSA->TS Product 3-Substituted-5-TMS Isoxazole TS->Product Regioselective

Figure 1: Mechanistic pathway for the in situ generation of nitrile oxides and subsequent [3+2] cycloaddition.[3]

Detailed Protocol

Precursor Preparation: N-Boc-3-aminopropanal Oxime

Note: The starting material, N-Boc-3-aminopropanal, is unstable and should be prepared fresh from N-Boc-3-aminopropanol via Swern oxidation or IBX oxidation, or purchased and used immediately.

Reagents:

  • N-Boc-3-aminopropanal (10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl) (12 mmol)

  • Sodium Acetate (NaOAc) (15 mmol)

  • Solvent: Ethanol/Water (2:1 v/v)

Procedure:

  • Dissolve NH₂OH·HCl (0.83 g) and NaOAc (1.23 g) in 15 mL of water.

  • Add a solution of N-Boc-3-aminopropanal (1.73 g) in 10 mL Ethanol dropwise.

  • Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Workup: Concentrate ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% of a viscous oil or low-melting solid. Use directly in the next step.

Core Synthesis: Cycloaddition (The "Himo" Method Adaptation)

This step utilizes N-Chlorosuccinimide (NCS) to generate the hydroximoyl chloride, followed by slow base addition to generate the dipole.

Reagents:

  • Substrate: N-Boc-3-aminopropanal oxime (from Step 2.1)

  • Reagent A: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Dipolarophile: Trimethylsilylacetylene (TMSA) (3.0 eq)

  • Base: Triethylamine (Et₃N) (1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or DMF (for slower reactions)

Step-by-Step Protocol:

  • Chlorination (Hydroximoyl Chloride Formation):

    • Dissolve the oxime (2.0 g, ~10 mmol) in anhydrous DCM (40 mL) in a round-bottom flask under Nitrogen.

    • Cool to 0 °C.

    • Add NCS (1.47 g, 11 mmol) portion-wise.

    • Critical Check: Allow to warm to RT and stir for 1–2 hours. Verify the disappearance of the oxime by TLC. The formation of the hydroximoyl chloride is usually quantitative but can be slow. If necessary, add a catalytic amount of pyridine (10 µL) to accelerate.

  • Cycloaddition:

    • Cool the solution back to 0 °C.

    • Add TMS-Acetylene (4.2 mL, ~30 mmol). Using excess dipolarophile is crucial to outcompete dimerization.

    • The Slow Addition (Crucial Step): Dissolve Et₃N (1.67 mL, 12 mmol) in DCM (10 mL). Add this solution dropwise via a syringe pump or addition funnel over 2–3 hours to the reaction mixture.

    • Why? Slow base addition keeps the concentration of the transient nitrile oxide low, statistically favoring reaction with the excess TMSA over reaction with itself (dimerization).

  • Reaction Completion:

    • Allow the mixture to warm to RT and stir overnight (12 h).

    • Quench: Add water (50 mL).

    • Extraction: Separate phases. Extract aqueous layer with DCM (2 x 30 mL).

    • Purification: Dry organics (MgSO₄) and concentrate. Purify via Flash Column Chromatography (SiO₂).[4]

    • Gradient: 0-20% EtOAc in Hexanes.

    • Product:3-(2-(N-Boc-amino)ethyl)-5-(trimethylsilyl)isoxazole .

Deprotection Sequence (One-Pot Variation)

To obtain the final salt of 2-(Isoxazol-3-yl)ethanamine.

  • Desilylation: Dissolve the intermediate in THF. Add TBAF (1.1 eq, 1M in THF). Stir 1 h at RT.[1][5][6] (Removes TMS group).

  • Boc-Removal: Evaporate THF. Redissolve residue in DCM/TFA (4:1). Stir 1 h.

  • Isolation: Concentrate in vacuo. Triturate with diethyl ether to precipitate the 2-(Isoxazol-3-yl)ethanamine trifluoroacetate salt .

Workflow Visualization

Workflow Start Start: N-Boc-3-aminopropanal Step1 1. Oxime Formation (NH2OH.HCl, NaOAc) Start->Step1 Check1 TLC Check: Oxime formed? Step1->Check1 Step2 2. Chlorination (NCS, DCM, 0°C) Check1->Step2 Yes Step3 3. Cycloaddition (TMS-Acetylene + Slow Et3N) Step2->Step3 Intermediate Intermediate: 3-Subst-5-TMS-Isoxazole Step3->Intermediate High Dilution Dimer Side Product: Furoxan Dimer Step3->Dimer Fast Addition (Avoid) Step4 4. Deprotection (TBAF then TFA) Intermediate->Step4 Final Final Product: 2-(Isoxazol-3-yl)ethanamine.TFA Step4->Final

Figure 2: Operational workflow for the synthesis of the target isoxazole amine.

Troubleshooting & Optimization

IssueObservationRoot CauseCorrective Action
Low Yield Large amount of crystalline solid byproduct (Furoxan).Nitrile oxide concentration was too high.Increase dilution.[7] Reduce rate of Et₃N addition (e.g., from 1h to 4h). Increase TMSA equivalents (to 5 eq).
Incomplete Chlorination Oxime spot persists on TLC after NCS addition.Reaction stalled; NCS quality poor.Add catalytic pyridine (0.1 eq). Recrystallize NCS before use. Ensure solvent is anhydrous.
Regioisomer Mix Presence of 3,4-isomer (minor).Steric control of dipolarophile insufficient.While TMSA is highly selective, ensure temperature is kept at 0 °C during addition. Higher temps reduce selectivity.
Decomposition Product turns dark/tarry during workup.Isoxazoles can be base-sensitive (ring opening).Avoid strong bases during workup. Keep pH neutral. Store final amine as a salt (HCl or TFA).

References

  • Himo, F., et al. (2005).[8] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.[9][10] Link (Foundational mechanism for cycloadditions).

  • Liu, K.-C., et al. (1977). "Synthesis of isoxazoles from nitrile oxides." Journal of Organic Chemistry. (Classic methodology for NCS/Et3N route).
  • Aschwanden, P., et al. (2006). "Highly Active In Situ Catalysts for the 1,3-Dipolar Cycloaddition of Nitrile Oxides." Organic Letters. Link (Optimization of conditions).

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions." Link (General protocols for isoxazole synthesis).

  • RSC Publishing. (2011). "Dimerisation of nitrile oxides: a quantum-chemical study." Organic & Biomolecular Chemistry. Link (Insight into furoxan formation).

Disclaimer: This protocol involves the use of hazardous chemicals (NCS, TFA, chlorinated solvents). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Protecting Groups in the Synthesis of Isoxazole Ethylamines

Introduction Isoxazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with applications ranging from anti-inflammatory to antibacterial ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoxazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with applications ranging from anti-inflammatory to antibacterial agents.[1][2] Specifically, the isoxazole ethylamine scaffold is a privileged motif in drug design. The synthesis of these valuable molecules, however, presents a common yet critical challenge: the inherent nucleophilicity and basicity of the primary amino group on the ethylamine side chain.[3] This reactivity can interfere with the sensitive chemical transformations required to construct or modify the isoxazole ring.

To overcome this, a protecting group strategy is essential.[4] By temporarily "masking" the amine as a less reactive functional group, such as a carbamate, chemists can carry out the necessary synthetic steps on other parts of themolecule before liberating the amine in a final step.[4][5] This guide provides a comprehensive overview of protecting group strategies tailored for the synthesis of isoxazole ethylamines. It moves beyond simple protocols to explain the chemical rationale behind selecting a particular strategy, with a focus on the interplay between the protecting group's stability and the unique reactivity profile of the isoxazole core.

Section 1: The Reactivity Profile of the Isoxazole Ring

A successful protecting group strategy hinges on understanding the stability of the core molecular scaffold under various reaction conditions. The isoxazole ring is generally considered a stable aromatic system, resistant to many common reagents.[6][7] However, its stability is not absolute. The key feature governing its reactivity is the relatively weak nitrogen-oxygen (N-O) bond.[1]

This bond is susceptible to cleavage under specific conditions:

  • Reductive Cleavage: The most significant vulnerability in the context of amine protecting groups is the cleavage of the N-O bond via catalytic hydrogenation (e.g., H₂ over Palladium).[7] This reaction opens the ring to form a β-amino enone.

  • Base-Mediated Cleavage: While generally stable, the isoxazole ring can become labile under strongly basic conditions, particularly at elevated temperatures.[6][8] This sensitivity can lead to ring-opening or rearrangement.[6]

  • Acid Stability: The isoxazole ring is fairly stable in acidic media, which is a crucial consideration for acid-labile protecting groups.[7] However, specific substitution patterns and harsh acidic conditions can lead to degradation.[9]

This reactivity profile directly informs which protecting groups, and more importantly, which deprotection methods, are compatible with the synthesis.

ConditionStability of Isoxazole CoreImplication for Protecting Group Strategy
Strongly Acidic Generally StableCompatible with acid-labile protecting groups (e.g., Boc).
Strongly Basic Potentially Labile[6][8]Base-labile protecting groups (e.g., Fmoc) should be used with caution.
Catalytic Hydrogenation Labile (N-O bond cleavage)[1][7]Standard deprotection for Cbz group is high-risk and may require alternatives.
Oxidizing Agents Generally Stable[7]Most protection/deprotection schemes are unaffected by oxidative steps.

Section 2: Selecting the Optimal Amine Protecting Group

The most common and effective protecting groups for amines are carbamates.[4] For isoxazole ethylamine synthesis, the choice primarily narrows to two candidates: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). Their compatibility is dictated by the stability of the isoxazole ring under their respective deprotection conditions.

The Boc Group: A Robust and Reliable Choice

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in modern organic synthesis.[10]

  • Introduction: The Boc group is easily installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[11]

  • Stability: Boc-protected amines are exceptionally stable under a wide range of conditions, including basic hydrolysis, nucleophilic attack, and, critically, catalytic hydrogenation.[11]

  • Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[11][12]

Causality: The orthogonality of the Boc group to catalytic hydrogenation makes it an ideal choice for isoxazole synthesis. Its acid-labile nature aligns perfectly with the general acid stability of the isoxazole core, ensuring that the protecting group can be removed without compromising the heterocyclic ring.[7][11]

The Cbz Group: A Classic with Caveats

The benzyloxycarbonyl (Cbz or Z) group is a foundational protecting group in peptide chemistry and general synthesis.[13][14]

  • Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[13]

  • Stability: It is stable to the acidic and mildly basic conditions often used in synthesis.[10]

  • Deprotection: The standard and most common method for Cbz removal is catalytic hydrogenation (H₂ with a palladium catalyst), which cleaves the benzyl C-O bond.[10][13]

Causality and Field Insight: Herein lies the critical conflict. The very conditions used to deprotect a Cbz group—catalytic hydrogenation—are known to cleave the isoxazole ring's N-O bond.[7] Proceeding with this strategy risks simultaneous destruction of the target molecule. While alternative, non-reductive methods for Cbz cleavage exist, such as using strong Lewis acids, they are often harsher and less common.[15] Therefore, while Cbz protection is feasible, it introduces a significant risk that can often be avoided by choosing the Boc group.

Comparative Summary
Protecting GroupIntroduction ReagentDeprotection ConditionCompatibility with Isoxazole Core
Boc Boc₂OAcid (TFA, HCl)[11]High: Deprotection conditions are well-tolerated.
Cbz Cbz-ClCatalytic Hydrogenation (H₂/Pd)[13]Low to Medium: Standard deprotection risks ring cleavage.[7] Requires careful monitoring or alternative methods.
Fmoc Fmoc-Cl/Fmoc-OSuBase (Piperidine)Medium: Requires caution due to potential ring lability in basic media.[6][8]

Section 3: Experimental Protocols and Workflows

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model isoxazole ethylamine using a Boc protecting group strategy.

Overall Synthetic Workflow

G cluster_0 PART 1: Protection cluster_1 PART 2: Isoxazole Formation cluster_2 PART 3: Deprotection A Ethylamine Precursor B N-Boc Protected Amine A->B Boc₂O, Base C Protected Precursor for Cycloaddition B->C Further Functionalization D Protected Isoxazole Ethylamine C->D Nitrile Oxide Cycloaddition E Final Isoxazole Ethylamine D->E Acid (TFA)

Caption: General workflow for isoxazole ethylamine synthesis.

Protocol 1: N-Boc Protection of an Amino Alcohol Precursor

This protocol describes the protection of 2-aminoethanol, a common starting material that can be further elaborated into an alkyne for cycloaddition.

Materials:

  • 2-Aminoethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (1.1 eq) and stir until fully dissolved.

  • Add a solution of Boc₂O (1.1 eq) in dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-2-aminoethanol, which can often be used without further purification.

Protocol 2: Isoxazole Formation via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the reaction between an N-Boc protected propargylamine and an in situ generated nitrile oxide to form the 3,5-disubstituted isoxazole.[16][17]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition A Aldoxime B Nitrile Oxide (in situ) A->B NaOCl or NCS D Protected Isoxazole B->D C N-Boc Propargylamine C->D

Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.

Materials:

  • N-Boc protected propargylamine derivative (1.0 eq)

  • Aldoxime (e.g., benzaldoxime) (1.2 eq)

  • N-Chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate or Dichloromethane (DCM)

Procedure:

  • Dissolve the aldoxime (1.2 eq) in the chosen organic solvent (e.g., ethyl acetate).

  • Add the N-Boc protected propargylamine derivative (1.0 eq) to the solution.

  • Add the base (e.g., a catalytic amount of Et₃N or an excess of NaHCO₃).

  • To this stirring mixture, add the oxidant (e.g., NCS portion-wise or bleach dropwise) at room temperature. The nitrile oxide is generated in situ and immediately reacts.

  • Stir the reaction for 4-24 hours, monitoring by TLC for the consumption of the starting materials.

  • Upon completion, filter the mixture to remove any solids (e.g., succinimide).

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc protected isoxazole ethylamine derivative.[18]

Protocol 3: N-Boc Deprotection to Yield Final Product

This protocol describes the final step of removing the Boc group to reveal the primary amine.[11]

Materials:

  • N-Boc protected isoxazole ethylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected isoxazole (1.0 eq) in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 eq) dropwise. The volume ratio of DCM:TFA is often between 1:1 and 4:1.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Work-up: Dissolve the residue in a minimal amount of water or DCM and carefully add saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final isoxazole ethylamine.

Section 4: Troubleshooting and Field-Proven Insights

  • Problem: Incomplete Boc deprotection.

    • Insight: The stability of the Boc group can vary slightly depending on the substrate. If the reaction stalls, extend the reaction time or increase the equivalents of TFA. Alternatively, switching to a stronger acid system like 4M HCl in dioxane can be effective.

  • Problem: Suspected isoxazole ring cleavage during a Cbz deprotection attempt via hydrogenation.

    • Insight: This is a common failure mode. Immediately stop the reaction. If the product is salvageable, consider alternative Cbz deprotection methods that avoid H₂/Pd, such as using transfer hydrogenation with a milder hydrogen source (e.g., ammonium formate) or exploring Lewis acid-mediated cleavage.[15] For future syntheses, switch to a Boc protecting group strategy.

  • Problem: Difficulty in purifying the final, unprotected isoxazole ethylamine.

    • Insight: Primary amines can be challenging to purify via silica gel chromatography due to tailing. It may be beneficial to add a small amount (0.5-1%) of triethylamine or ammonia in the chromatography eluent to mitigate this effect.[18] Alternatively, if the product is a salt (e.g., hydrochloride salt), crystallization can be a highly effective purification technique.[18]

Conclusion

The synthesis of isoxazole ethylamines requires a carefully considered protecting group strategy that accounts for the specific chemical sensitivities of the isoxazole core. While several options for amine protection exist, the tert-butoxycarbonyl (Boc) group stands out as the most robust and reliable choice. Its stability to the reductive conditions that plague the Cbz group, combined with a deprotection protocol that is well-tolerated by the isoxazole ring, minimizes the risk of side reactions and maximizes the yield of the desired product. By understanding the causality behind these strategic choices, researchers can confidently and efficiently construct these valuable molecular scaffolds.

References

[6] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem. Available from:

[19] A Straightforward and Convenient Synthesis of Cbz-Protected 2-(1-Aminoalkyl)oxazole-5-carboxylates. (2001). Bioorganic & Medicinal Chemistry Letters, 11. Available from:

[7] Synthetic reactions using isoxazole compounds. N/A. Available from:

[1] Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Mini-Reviews in Organic Chemistry. Available from:

[8] pH and temperature stability of the isoxazole ring in leflunomide. (N/A). ResearchGate. Available from:

[11] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. Available from:

[4] Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available from:

[10] Boc Protecting Group for Amines. (2023). Chemistry Steps. Available from:

[13] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. Available from:

[20] Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. N/A. Available from:

Protecting Agents. TCI Chemicals. Available from:

[21] Amino Acid-Protecting Groups. (2009). Chemical Reviews. Available from:

[3] 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available from:

[15] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025). Organic Chemistry Portal. Available from:

[9] Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (N/A). PubMed. Available from:

[16] Construction of Isoxazole ring: An Overview. (2024). N/A. Available from:

[17] An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available from:

[12] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). E-Journal of Chemistry. Available from:

[22] Isoxazole synthesis. Organic Chemistry Portal. Available from:

[2] The synthetic and therapeutic expedition of isoxazole and its analogs. (N/A). PMC. Available from:

[18] Troubleshooting guide for the synthesis of isoxazole derivatives. (2025). Benchchem. Available from:

[23] Boc-Protected Amino Groups. Organic Chemistry Portal. Available from:

[5] Protecting groups in organic synthesis. N/A. Available from:

[14] The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (2025). Benchchem. Available from:

Sources

Method

Advanced Bioconjugation Strategies: Isoxazole Amine Linkers in Drug Discovery

Executive Summary & Chemical Rationale Isoxazole amine linkers represent a specialized class of bioconjugation handles used primarily in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Isoxazole amine linkers represent a specialized class of bioconjugation handles used primarily in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based drug discovery. Unlike flexible polyethylene glycol (PEG) or alkyl chains, isoxazole linkers offer rigid geometry , reduced lipophilicity , and enhanced metabolic stability .

However, the incorporation of isoxazole amines presents a distinct chemical challenge: reduced nucleophilicity . The heteroaromatic ring pulls electron density away from the exocyclic amine, rendering standard peptide coupling protocols (e.g., EDC/NHS) inefficient.

This Application Note provides validated protocols to overcome these reactivity barriers, ensuring high-yield conjugation for library synthesis and lead optimization.

Critical Analysis: The Nucleophilicity Problem

To successfully conjugate an isoxazole amine, one must understand its electronic environment. The position of the amine on the isoxazole ring dictates its reactivity.

Amine PositionElectronic EnvironmentNucleophilicityRecommended Activation
3-Aminoisoxazole Highly electron-deficient due to adjacent nitrogen and oxygen inductive effects.Very Low Acid Chloride / POCl₃ / Ghosez’s Reagent
4-Aminoisoxazole Less electron-deficient; acts more like a standard heteroaryl amine.Moderate HATU / COMU
5-Aminoisoxazole Electron-deficient but often more reactive than the 3-isomer due to resonance.Low HATU / T3P
Decision Logic for Coupling Reagents

The following decision tree illustrates the logic for selecting the correct synthetic route based on the specific isoxazole isomer and substrate stability.

CouplingLogic Start Start: Isoxazole Amine Coupling CheckPos Identify Amine Position Start->CheckPos Pos3 3-Aminoisoxazole (Lowest Nucleophilicity) CheckPos->Pos3 Pos45 4- or 5-Aminoisoxazole (Moderate Nucleophilicity) CheckPos->Pos45 AcidSens Is Acid Partner Acid-Sensitive? Pos3->AcidSens MethodA Method A: HATU/HOAt (Standard Enhanced) Pos45->MethodA First Line AcidSens->MethodA Yes (Try first) MethodB Method B: In-Situ Acid Chloride (Ghosez's Reagent / Oxalyl Chloride) AcidSens->MethodB No (Stable) MethodC Method C: POCl3 Activation (Aggressive) MethodA->MethodC If Method A Fails MethodB->MethodC If Yield < 20%

Figure 1: Strategic decision tree for selecting coupling conditions based on amine position and substrate stability.

Validated Protocols

Protocol A: High-Efficiency Coupling for 3-Aminoisoxazoles (The "Acid Chloride" Method)

Use this protocol when standard HATU couplings fail to yield >10% product. This method converts the carboxylic acid partner into a highly reactive acid chloride in situ.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 3-Aminoisoxazole Linker (1.1 equiv)

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride (1.2 equiv)

  • Pyridine or 2,6-Lutidine (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under N₂, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Chlorination: Cool to 0°C. Add Ghosez’s Reagent (1.2 equiv) dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Note: Ghosez’s reagent is preferred over oxalyl chloride for acid-sensitive substrates as it generates neutral byproducts.

  • Addition: Cool the mixture back to 0°C. Add the base (Pyridine, 3.0 equiv) followed immediately by the 3-Aminoisoxazole (1.1 equiv).

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS.[1][2] The acid chloride peak (detected as methyl ester if quenched with MeOH) should disappear.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Protocol B: HATU-Mediated Coupling for 4/5-Aminoisoxazoles

Suitable for moderately nucleophilic isoxazoles. The addition of HOAt is critical to prevent racemization and enhance reaction rates.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • Aminoisoxazole Linker (1.2 equiv)

  • HATU (1.2 equiv)

  • HOAt (1.2 equiv) - Do not omit.

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 equiv only at this stage) and stir for 5 minutes to form the activated ester. Visual Cue: Solution often turns yellow.

  • Coupling: Add the Aminoisoxazole (1.2 equiv) and HOAt (1.2 equiv), followed by the remaining DIPEA (2.0 equiv).

  • Incubation: Stir at 40°C–50°C for 12 hours. Note: Heating is often required for isoxazole amines, unlike standard peptides.

  • Workup: Dilute with EtOAc, wash with 5% LiCl solution (to remove DMF), then NaHCO₃ and brine.

Application Note: Designing Rigid PROTAC Linkers

Isoxazole linkers are increasingly used in PROTACs to restrict the conformational space of the ternary complex (E3 Ligase-Linker-POI).

Workflow Visualization: PROTAC Assembly The following diagram illustrates the convergent synthesis of a PROTAC using an isoxazole-amine functionalized E3 ligase ligand.

PROTAC_Synthesis Ligand E3 Ligase Ligand (e.g., Thalidomide analog) Complex1 Intermediate A: Ligand-Isoxazole Amine Ligand->Complex1 Step 1: SNAr or Click Chem IsoLinker Isoxazole Amine Linker Module IsoLinker->Complex1 Warhead POI Warhead (Carboxylic Acid) ActivatedWarhead Activated Warhead (Acid Chloride) Warhead->ActivatedWarhead Step 2: Ghosez's Rgt PROTAC Final PROTAC (Rigidified) Complex1->PROTAC Step 3: Amide Coupling (Protocol A) ActivatedWarhead->PROTAC

Figure 2: Convergent synthesis workflow for an isoxazole-linked PROTAC.

Experimental Considerations for PROTACs
  • Solubility: Isoxazole linkers are less water-soluble than PEGs. Ensure the final PROTAC is dissolved in DMSO/Water mixtures during biological assays.

  • Metabolic Stability: The isoxazole ring is generally stable against oxidative metabolism (CYP450), providing a longer half-life than alkyl chains which are prone to oxidation.

  • Linker Length: An isoxazole ring contributes approximately 3–4 Å to the linker length. Use this to calculate the precise distance required between the E3 and POI ligands.

Quality Control & Troubleshooting

QC Parameters
AssayAcceptance CriteriaNote
LC-MS >95% PurityCheck for "M+1" and potential "M+Na" adducts.
1H NMR Integration confirms 1:1 ratio of Linker:PayloadIsoxazole ring proton typically appears at ~8.0–8.5 ppm (singlet or doublet).
Solubility >10 mM in DMSOCritical for biological screening.
Troubleshooting Guide
  • Problem: No reaction observed (Starting Material remains).

    • Cause: Amine is too unreactive.

    • Solution: Switch to Protocol A (Acid Chloride). If using HATU, increase temperature to 60°C.

  • Problem: Product hydrolysis during workup.

    • Cause: The formed amide bond is electronically deactivated and can be labile if the pH is too high.

    • Solution: Avoid strong base washes. Use neutral buffers for extraction.

  • Problem: Racemization of the carboxylic acid partner.

    • Cause: Over-activation with base.

    • Solution: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is known for low racemization, or ensure HOAt is present in HATU couplings.

References

  • Metabolic Stability of Heterocycles

    • Perez, M., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.
    • [Link]

  • Amide Coupling of Electron-Deficient Amines

    • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016.
    • [Link]

  • PROTAC Linker Design

    • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[3]

    • [Link]

  • Isoxazole Synthesis & Reactivity

    • Pinho e Melo, T. M. "Recent Advances on the Synthesis and Transformations of Isoxazoles." Current Organic Chemistry, 2005.
    • [Link]

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Isoxazole Amine Salts

Abstract Recrystallization is an indispensable technique in pharmaceutical development for the purification of active pharmaceutical ingredients (APIs).[1][2][3] Isoxazole derivatives are a significant class of heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Recrystallization is an indispensable technique in pharmaceutical development for the purification of active pharmaceutical ingredients (APIs).[1][2][3] Isoxazole derivatives are a significant class of heterocyclic compounds found in numerous pharmaceuticals, valued for their wide range of biological activities.[4][5][6] When synthesized as amine salts, these compounds present unique purification challenges due to their polarity and potential for complex solubility behavior. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent or solvent system for the recrystallization of isoxazole amine salts. We will explore the theoretical underpinnings of solubility, detail a step-by-step experimental protocol for solvent screening, and provide troubleshooting guidance to overcome common challenges, ensuring the consistent attainment of high-purity crystalline material.

Theoretical Considerations for Solvent Selection

The successful recrystallization of any compound is governed by its solubility profile, which is dictated by the intermolecular forces between the solute and the solvent.[7][8] For isoxazole amine salts, several structural features are paramount in determining this behavior.

The Molecular Nature of Isoxazole Amine Salts

Isoxazole amine salts are comprised of two key structural components that dictate their physicochemical properties:

  • The Isoxazole Ring: This five-membered heterocycle contains both nitrogen and oxygen atoms, making it an electron-rich and polar moiety.[9][10] The nitrogen atom, in particular, is a primary site for hydrogen bond acceptance, a critical factor in solvent interactions.[11][12]

  • The Amine Salt: The presence of a protonated amine group introduces an ionic character to the molecule. This feature significantly increases the polarity and melting point of the compound compared to its freebase form and enhances its potential for strong hydrogen bonding and dipole-dipole interactions.

Consequently, isoxazole amine salts are generally polar, crystalline solids. The guiding principle of "like dissolves like" is therefore the cornerstone of solvent selection; polar solvents are required to dissolve these polar compounds.[7][13]

The Ideal Recrystallization Solvent

The primary goal of recrystallization is to exploit the difference in a compound's solubility at elevated and reduced temperatures.[8][14][15] An ideal solvent for this purpose exhibits the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the isoxazole amine salt (and any soluble impurities) at or near the solvent's boiling point.[13][15]

  • Low Solubility at Reduced Temperatures: Upon cooling, the solvent's capacity to dissolve the target compound should decrease significantly, allowing the pure compound to crystallize out of the solution while impurities remain dissolved in the mother liquor.[7][13][15]

  • Appropriate Boiling Point: The solvent's boiling point should be low enough to be easily removed from the final crystalline product but high enough to provide a sufficient temperature gradient for recrystallization.[7][13] Crucially, the boiling point should be lower than the melting point of the solute to prevent the compound from "oiling out"—separating as a liquid instead of crystallizing.[13][15]

  • Chemical Inertness: The solvent must not react with the isoxazole amine salt.[15]

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[13]

Single vs. Mixed-Solvent Systems

While a single, ideal solvent is preferred for its simplicity, it is not always achievable. In cases where a compound is too soluble in one solvent and poorly soluble in another, a mixed-solvent system (also known as a solvent-antisolvent system) is employed.[1][13] This typically involves dissolving the compound in a minimum amount of a "good" hot solvent, followed by the careful addition of a miscible "poor" solvent (the antisolvent) until the solution becomes turbid, indicating the onset of precipitation.[7][14] Common pairs for polar compounds like isoxazole amine salts include an alcohol (good solvent) and water or a non-polar solvent like hexane or heptane (antisolvents).[16][17]

A Systematic Workflow for Solvent Selection

A methodical, small-scale screening process is the most efficient path to identifying a suitable recrystallization solvent. This workflow minimizes the consumption of valuable material and provides a clear, data-driven basis for selection.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Selection cluster_2 Phase 3: Optimization & Scale-up Start Start: Crude Isoxazole Amine Salt Solubility_Test Small-Scale Solubility Test (Approx. 10-20 mg solute) in various single solvents Start->Solubility_Test Assess_Single Assess Results: 1. Soluble Hot? 2. Insoluble Cold? Solubility_Test->Assess_Single Ideal_Solvent Ideal Single Solvent Found Assess_Single->Ideal_Solvent Yes Too_Soluble Too Soluble in All Polar Solvents? Assess_Single->Too_Soluble No Trial_Recrystallization Perform Trial Recrystallization (100-200 mg scale) Ideal_Solvent->Trial_Recrystallization Insoluble Insoluble in Most Solvents? Too_Soluble->Insoluble No Mixed_Solvent_Screen Screen Mixed-Solvent (Solvent/Antisolvent) Systems Too_Soluble->Mixed_Solvent_Screen Yes Insoluble->Ideal_Solvent No, Re-evaluate Single Solvents Insoluble->Mixed_Solvent_Screen Yes Mixed_Solvent_Screen->Trial_Recrystallization Analyze Analyze Crystals: - Yield (% Recovery) - Purity (HPLC, MP) - Visual Inspection Trial_Recrystallization->Analyze Optimize Optimize & Scale-Up Analyze->Optimize Purity & Yield OK Fail Re-evaluate Solvent Choice Analyze->Fail Purity/Yield Low Fail->Solubility_Test

Figure 1: A decision-making workflow for systematic solvent selection.

Experimental Protocols

Protocol 1: Small-Scale Single Solvent Solubility Screening

Objective: To rapidly assess the solubility of the isoxazole amine salt in a range of common solvents at ambient and elevated temperatures.

Materials:

  • Crude isoxazole amine salt

  • Set of small test tubes (e.g., 10 x 75 mm)

  • Selection of solvents (see Table 1)

  • Pasteur pipettes

  • Heat gun or sand bath

  • Vortex mixer

  • Ice-water bath

Procedure:

  • Place approximately 10-20 mg of the crude solid into each test tube.

  • Add a solvent from Table 1 dropwise (e.g., 0.1 mL at a time) to the first tube at room temperature.

  • After each addition, vortex the tube to assess solubility. Record the volume of solvent required to dissolve the solid, if any.

  • If the solid is insoluble or sparingly soluble in ~0.5 mL of solvent at room temperature, gently heat the tube using a heat gun or sand bath until the solvent boils.

  • Continue adding the hot solvent dropwise until the solid dissolves completely. Note the approximate volume required. Be careful not to add an excess of solvent.[8]

  • If the solid dissolves in the hot solvent, allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the extent of crystal formation. An ideal solvent will show a significant amount of crystalline precipitate.

  • Repeat steps 2-8 for each selected solvent.

Data Interpretation:

  • Good Candidate: Insoluble/sparingly soluble in cold solvent; completely soluble in a minimal amount of hot solvent; forms abundant crystals upon cooling.

  • Poor Candidate (Too Soluble): Dissolves readily in the cold solvent. No crystals will be recovered.

  • Poor Candidate (Insoluble): Fails to dissolve even in the hot solvent. Cannot be used for recrystallization.

Protocol 2: Small-Scale Mixed-Solvent System Screening

Objective: To identify a suitable solvent/antisolvent pair when no single solvent is ideal.

Procedure:

  • Select a "good" solvent in which the isoxazole amine salt is highly soluble (identified from Protocol 1).

  • Select a miscible "poor" solvent (antisolvent) in which the salt is insoluble.

  • In a test tube, dissolve ~20 mg of the crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) is observed.

  • Add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then in an ice-water bath.

  • Observe the quality and quantity of the crystals formed.

Protocol 3: Trial Recrystallization and Analysis

Objective: To purify a small batch of the material using the chosen solvent system and assess the effectiveness of the purification.

Recrystallization_Process Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Hot_Filter 2. Hot Gravity Filtration (If insoluble impurities exist) Dissolve->Hot_Filter Cool 3. Slow Cooling - Room Temperature - Ice Bath Hot_Filter->Cool Clear Filtrate Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash Crystals with Ice-Cold Solvent Collect->Wash Dry 6. Dry Crystals (Vacuum Oven) Wash->Dry Analyze 7. Analyze Purity & Yield Dry->Analyze

Figure 2: Standard experimental workflow for the recrystallization process.

Procedure:

  • Place 100-200 mg of the crude solid in a small Erlenmeyer flask.

  • Add the chosen solvent (or "good" solvent of a mixed pair) in small portions while heating the flask to a gentle boil. Continue adding solvent until the solid just dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • If using a mixed system, add the antisolvent now as described in Protocol 2.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals.[7]

  • Once cooled, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Dry the purified crystals under vacuum to a constant weight.

  • Analysis: Calculate the percent recovery. Determine the melting point of the purified crystals and compare it to the crude material (a sharper, higher melting point indicates increased purity). Analyze purity via HPLC, TLC, or NMR spectroscopy.

Data Reference Table

Table 1: Properties of Common Solvents for Recrystallizing Polar Compounds This table provides a starting point for solvent selection, ordered by decreasing polarity. Empirical testing is always required.[7][18][19][20]

SolventDielectric Constant (ε)Boiling Point (°C)Notes on Use and Safety
Water80.1100Excellent for highly polar salts. Can be a good antisolvent with alcohols. Non-flammable.
Methanol32.765Good solvent for many salts. Often used with water or ether. Toxic and flammable.
Ethanol24.578Versatile and less toxic than methanol. Common "good" solvent. Flammable.
Isopropanol (IPA)19.982Good general-purpose polar solvent. Flammable.
Acetonitrile (ACN)37.582Aprotic polar solvent. Can be effective if protic solvents fail. Toxic.
Acetone20.756Strong polar aprotic solvent. Very volatile. Highly flammable.
Ethyl Acetate (EtOAc)6.077Medium polarity. Can be a good solvent or antisolvent. Flammable.
Tetrahydrofuran (THF)7.666Aprotic ether. Can form explosive peroxides. Flammable.
Dichloromethane (DCM)9.140Low boiling point. Can be difficult to get a good temperature differential. Suspected carcinogen.
Toluene2.4111Non-polar aromatic. Primarily used as an antisolvent for polar compounds. Flammable, toxic.
Heptane/Hexane~2.098/69Non-polar. Almost exclusively used as antisolvents. Highly flammable.

Troubleshooting Common Issues

  • Problem: "Oiling Out" - The compound separates as a liquid instead of forming crystals.[13]

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

    • Solution: Re-heat the mixture to dissolve the oil, add more solvent to decrease saturation, and allow it to cool more slowly. If the problem persists, choose a solvent with a lower boiling point.

  • Problem: No Crystals Form Upon Cooling

    • Cause: Too much solvent was used, or the solution is supersaturated but nucleation has not occurred.

    • Solution: Try to induce crystallization by: 1) Scratching the inside of the flask with a glass rod at the solution's surface. 2) Adding a "seed" crystal of the pure compound.[1][3] 3) Boiling off some of the solvent to increase the concentration and re-cooling.

  • Problem: Poor or Low Recovery

    • Cause: Too much solvent was used initially, the cooling period was too short, or the crystals were washed with solvent that was not ice-cold.[8]

    • Solution: Concentrate the mother liquor by boiling off some solvent and re-cool to recover more material (this second crop may be less pure). Ensure optimal technique in future trials.

Conclusion

The purification of isoxazole amine salts by recrystallization is a critical step in pharmaceutical development that relies on a rational, systematic approach to solvent selection. By understanding the polar and hydrogen-bonding nature of these molecules, researchers can effectively narrow the field of potential solvents. The experimental workflows detailed in this note, from small-scale screening to trial recrystallization, provide a robust framework for identifying an optimal solvent or mixed-solvent system. This methodical process, combined with an awareness of common troubleshooting strategies, will empower scientists to consistently and efficiently achieve high-purity crystalline isoxazole amine salts, a crucial milestone in the drug development pipeline.

References

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • Solubility of Things. Isoxazole - Solubility of Things. [Link]

  • Solubility of Things. Isoxazole derivative - Solubility of Things. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Recrystallization of Active Pharmaceutical Ingredients | Request PDF. [Link]

  • LibreTexts. 4: Crystallization. [Link]

  • Chem-Station. (2022). Comparison of the polarity of organic solvents. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Unknown Source. Crystallization Solvents.pdf. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Unknown Source. Polarity of Solvents. [Link]

  • Semantic Scholar. (2012). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Unknown Source. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Unknown Source. Recrystallization. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • Unknown Source. Recrystallization. [Link]

  • PubMed. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. [Link]

  • Wypych, G. (Ed.). (2019). Handbook of Solvents. ChemTec Publishing.
  • Unknown Source. Recrystallization. [Link]

  • SciSpace. Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. [Link]

  • Scribd. Recrystallization Techniques Explained. [Link]

  • Google Patents.
  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]

  • CCDC. Assessing the likelihood of polymorphism through hydrogen bond capabilities. [Link]

  • Google Patents. US3468900A - Process for preparing isoxazole compounds.
  • ResearchGate. (2025). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • Unknown Source. synthetic reactions using isoxazole compounds. [Link]

  • ResearchGate. Intermolecular hydrogen bonding interactions of furan, isoxazole and oxazole with water | Request PDF. [Link]

  • ACS Publications. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • Wikipedia. Isoxazole. [Link]

  • PMC. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ring cleavage of isoxazoles during amine deprotection

Technical Support & Troubleshooting Guide Welcome to the . Role: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for amine deprotection in the presence of isoxazole rings. The isoxazole rin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Welcome to the . Role: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for amine deprotection in the presence of isoxazole rings.

The isoxazole ring is a privileged scaffold in medicinal chemistry (e.g., Valdecoxib, Leflunomide), valued for its bioisosterism with amide bonds. However, it possesses a chemical "Achilles' heel": the N–O bond . This bond is thermodynamically weak (~55 kcal/mol) and susceptible to cleavage under reducing conditions and specific nucleophilic attacks, transforming your heterocycle into an open-chain amino enone or nitrile.

This guide replaces generic advice with chemically rigorous protocols designed to preserve the isoxazole core.

⚠️ Module 1: The "Red Alert" Scenario (Cbz & Bn Removal)

Status: CRITICAL RISK The Problem: Standard hydrogenolysis (


) is incompatible  with isoxazoles.
Mechanism of Failure:  Catalytic hydrogenation reduces the N–O bond faster than or concurrently with the benzyl carbamate. This results in the reductive ring opening to form a 

-amino enone.
📉 Diagnostic: Why did my reaction fail?

If you used


 (1 atm) and Pd/C, and your product mass is +2 Da (reduction) or +2 Da + ring opening, you have cleaved the isoxazole.
✅ The Solution: Lewis Acid-Mediated Deprotection (

)

To remove Cbz or Benzyl groups without touching the N–O bond, you must switch from a reductive mechanism to a Lewis acid-mediated mechanism. Boron trichloride (


) is the gold standard here.

Protocol: Chemoselective Cbz Removal with


 
Note: This method generates a benzyl cation. A scavenger is required to prevent electrophilic aromatic substitution on the isoxazole or other aromatics.
  • Preparation: Dry glassware thoroughly (flame dry under

    
    ).
    
  • Solvent: Anhydrous

    
     (DCM).
    
  • Scavenger: Pentamethylbenzene (PMB) is preferred (3.0 equiv). Dimethyl sulfide (DMS) is a smellier alternative.

  • Execution:

    • Cool substrate (1.0 equiv) and PMB (3.0 equiv) in DCM to -78°C .

    • Add

      
       (1M in DCM, 3.0 equiv) dropwise.
      
    • Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor by TLC.

    • Quench: Add

      
       (1:10) at -78°C. Do not use water initially.
      
  • Workup: Dilute with DCM, wash with aqueous

    
    .
    

Why this works:


 coordinates to the carbamate carbonyl/ether oxygen, facilitating C-O bond cleavage via an 

-like mechanism. The isoxazole N-O bond is stable to Lewis acids.
🧪 Module 2: Acid-Mediated Deprotection (Boc)

Status: GENERALLY SAFE The Problem: While isoxazoles are stable to TFA and HCl, the tert-butyl cation generated during deprotection can attack electron-rich positions on the isoxazole ring (C-alkylation).

✅ The Solution: Cation Scavenging

Protocol: High-Fidelity Boc Removal

  • Cocktail: Prepare a solution of TFA/DCM (1:2).

  • Scavenger: Add Triethylsilane (TES) (2-5%) or Thioanisole (5%).

    • Reasoning: TES acts as a hydride source to quench the t-butyl cation immediately, forming isobutane (gas) and preventing alkylation of the isoxazole.

  • Temperature: 0°C to Room Temperature.

  • Time: Keep reaction time under 2 hours. Prolonged exposure to strong acids can degrade highly functionalized isoxazoles.

⚠️ Module 3: Base-Mediated Deprotection (Fmoc)

Status: CAUTION REQUIRED The Problem: Isoxazoles with alkyl groups at the C3 or C5 position (e.g., 3,5-dimethylisoxazole) have acidic protons (


 ~25-28). Strong bases or prolonged exposure to piperidine can lead to deprotonation, followed by ring fragmentation (the "Leflunomide pathway").
✅ The Solution: Kinetic Control

Protocol: Fmoc Removal

  • Standard: 20% Piperidine in DMF is usually acceptable.

  • Risk Mitigation:

    • Avoid DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used for difficult Fmoc removals but is strong enough to trigger isoxazole ring opening. Do not use DBU.

    • Time Limit: Limit deprotection cycles to 10-15 minutes.

    • Alternative Base: If the isoxazole is electron-deficient (making the ring protons more acidic), switch to Piperazine or Morpholine (milder bases), though the reaction will be slower.

📊 Decision Matrix & Mechanism Visualization

The following diagram illustrates the critical decision pathways for protecting group removal and the mechanism of reductive failure.

Isoxazole_Deprotection Start Select Protecting Group Cbz Cbz / Benzyl Start->Cbz Boc Boc Start->Boc Fmoc Fmoc Start->Fmoc H2_Check Method: H2 / Pd-C? Cbz->H2_Check Fail_Red FAILURE: N-O Bond Cleavage (Amino Enone Formation) H2_Check->Fail_Red Yes (Avoid) Success_LA SUCCESS: BCl3 / DCM (Lewis Acid Mediated) H2_Check->Success_LA No (Use BCl3) TFA_Check Add Scavenger? (TES / Thioanisole) Boc->TFA_Check Risk_Alk RISK: t-Butyl Cation Trapping on Ring TFA_Check->Risk_Alk No Success_Acid SUCCESS: Clean Deprotection TFA_Check->Success_Acid Yes Base_Check Base Selection Fmoc->Base_Check Fail_Base RISK: Deprotonation & Ring Scission (DBU) Base_Check->Fail_Base Strong Base (DBU) Success_Base SUCCESS: Piperidine (Short Time) Base_Check->Success_Base Mild Base

Caption: Operational workflow for amine deprotection in the presence of isoxazole rings. Red paths indicate failure modes (N-O cleavage or alkylation).

📋 Comparative Data: Deprotection Methodologies
Protecting GroupReagentMechanismIsoxazole CompatibilityRisk Level
Cbz / Bn

HydrogenolysisIncompatible 🔴 High
Cbz / Bn

Lewis Acid CleavageExcellent 🟢 Low
Cbz / Bn

Acid HydrolysisModerate 🟡 Medium (Harsh)
Boc TFA / DCMAcidolysisGood 🟢 Low (w/ Scavenger)
Fmoc Piperidine

-Elimination
Good 🟢 Low
Fmoc DBU

-Elimination
Poor 🔴 High (Ring Opening)
❓ Frequently Asked Questions (FAQ)

Q: Can I use transfer hydrogenation (e.g., Ammonium Formate/Pd) instead of H2 gas for Cbz removal? A: No. Transfer hydrogenation is still a reductive method. While sometimes milder, it frequently reduces the N–O bond. Stick to the


 method for total safety.

Q: I see a +56 mass adduct after my Boc deprotection. What happened? A: You likely trapped the tert-butyl cation on the isoxazole ring (isoxazoles are electron-rich). Repeat the reaction using 5% triethylsilane (TES) or 5% thioanisole in your TFA cocktail to scavenge the cation.

Q: My isoxazole has a nitro group. Can I reduce the nitro group to an amine without breaking the ring? A: This is very difficult. Standard reductions (


, 

,

) often open the ring. Stannous Chloride (

)
under carefully controlled pH (neutral/mildly acidic) is your best bet, but optimization is required.
📚 References
  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[2]

    • Relevance: Foundational text for

      
       cleavage protocols and general stability data.
      
    • URL:

  • Mild Debenzylation of Aryl Benzyl Ether with BCl3

    • Source: Okano, K., et al. (2008).[3] Synlett, 2008(13), 1977-1980.

    • Relevance: Establishes the protocol for using Pentamethylbenzene as a scavenger during

      
       deprotection, crucial for preventing side reactions.
      
    • URL:

  • Methods of Cleavage of 2-Isoxazolines

    • Source: Nagireddy, J. R., et al. (2011).[4] Current Organic Synthesis, 8(5), 659-700.[4]

    • Relevance: Comprehensive review detailing the susceptibility of isoxazole/isoxazoline N-O bonds to reductive cleavage conditions.

    • URL:

  • Isoxazole Ring Opening (Leflunomide Mechanism)

    • Source:Drug Metabolism and Disposition, regarding the base-catalyzed ring opening of isoxazoles (Leflunomide metabolism).

    • Relevance: Explains the mechanism of base-instability in isoxazoles.

    • URL: (Search: Leflunomide isoxazole ring opening)

Sources

Optimization

Optimizing yield of 2-(Isoxazol-3-yl)ethanamine in Henry reaction reduction

Welcome to the technical support guide for the synthesis and yield optimization of 2-(Isoxazol-3-yl)ethanamine. This document is designed for researchers, chemists, and drug development professionals who are utilizing th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and yield optimization of 2-(Isoxazol-3-yl)ethanamine. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Henry reaction followed by a reduction step to produce this valuable isoxazole-containing building block. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and master this two-stage synthesis.

This guide is structured to address specific challenges you may encounter at each critical stage of the reaction, providing clear, actionable solutions grounded in established chemical literature.

Overall Synthetic Pathway

The synthesis of 2-(Isoxazol-3-yl)ethanamine is typically achieved in a two-step process. First, a base-catalyzed Henry (nitroaldol) reaction between isoxazole-3-carbaldehyde and nitromethane occurs. The resulting β-nitro alcohol readily dehydrates, often in situ, to yield the nitroalkene intermediate. This intermediate is then reduced to the target primary amine.

G cluster_1 Step 2: Reduction A Isoxazole-3-carbaldehyde + Nitromethane B 1-(Isoxazol-3-yl)-2-nitroethanol A->B Base Catalyst (e.g., Et3N, NaOH) C 1-(Isoxazol-3-yl)-2-nitroethene B->C -H₂O (often in situ) D 2-(Isoxazol-3-yl)ethanamine (Target Product) C->D Reducing Agent (e.g., H₂/Pd-C, LiAlH₄)

Caption: Overall two-step synthesis of 2-(Isoxazol-3-yl)ethanamine.

Part 1: The Henry Reaction & Dehydration

The Henry reaction is a classic C-C bond-forming reaction that couples a nitroalkane with a carbonyl compound.[1][2] While powerful, its reversibility and potential for side reactions necessitate careful control of reaction conditions.[1][3]

Experimental Protocol: Synthesis of 1-(Isoxazol-3-yl)-2-nitroethene
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isoxazole-3-carbaldehyde (1.0 eq) and nitromethane (5.0-10.0 eq). Using nitromethane in excess serves as both reactant and solvent, driving the reaction equilibrium forward.[4]

  • Solvent: If a co-solvent is desired for solubility or scale, use a polar aprotic solvent like THF or a non-polar solvent like toluene.

  • Catalyst Addition: Slowly add a catalytic amount of a suitable base (e.g., triethylamine, 0.1-0.2 eq) to the mixture at room temperature. The choice of base is critical; organic amines are often preferred to minimize side reactions associated with strong inorganic bases.[5][6]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 40-60°C).[7] The elevated temperature promotes the dehydration of the intermediate β-nitro alcohol to the desired nitroalkene.[6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess nitromethane under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(Isoxazol-3-yl)-2-nitroethene, which can be purified by column chromatography or recrystallization.

Troubleshooting the Henry Reaction

G Start Low Yield of 1-(Isoxazol-3-yl)-2-nitroethene? Q1 Is starting aldehyde still present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Are there multiple unidentified spots on TLC? Q1->Q2 No S1 Solutions: • Increase reaction time/temperature. • Check base activity/amount. • Ensure proper stoichiometry. A1_Yes->S1 A2_Yes Side Reactions Occurring Q2->A2_Yes Yes A3 Product Loss During Work-up Q2->A3 No S2 Solutions: • Lower reaction temperature. • Use a milder/weaker base. • Ensure purity of starting materials. • Consider a different solvent. A2_Yes->S2 S3 Solutions: • Perform careful extractions. • Avoid overly acidic/basic washes that  could degrade the product. • Optimize purification method. A3->S3

Caption: Troubleshooting logic for low yield in the Henry reaction.

Q1: My reaction has stalled, and a significant amount of isoxazole-3-carbaldehyde remains. What's wrong?

  • Potential Cause 1: Inactive or Insufficient Base. The base is catalytic and essential for deprotonating nitromethane to form the reactive nitronate anion.[9] If the base is old, hydrated, or used in too small a quantity, the reaction rate will be negligible.

    • Solution: Ensure your base is pure and anhydrous. Increase the catalyst loading slightly (e.g., from 0.1 to 0.2 eq).

  • Potential Cause 2: Reversibility (Retro-Henry Reaction). All steps of the Henry reaction are reversible.[1] At suboptimal temperatures, the equilibrium may favor the starting materials.

    • Solution: Increase the reaction temperature moderately (e.g., to 60-80°C) to push the equilibrium towards the dehydrated nitroalkene product, which is often more stable and effectively removes the β-nitro alcohol from the equilibrium.[8]

Q2: The reaction mixture has turned dark, and TLC shows multiple side products, resulting in a low yield of the desired nitroalkene.

  • Potential Cause 1: Base-Induced Side Reactions. Strong bases or high temperatures can promote side reactions. For aldehydes without α-hydrogens, the Cannizzaro reaction can be a concern, although less so for isoxazole-3-carbaldehyde.[2][3] Polymerization of the product or degradation of the starting material can also occur.

    • Solution: Switch to a milder organic base like DBU or an amine catalyst.[1] Maintain a controlled temperature and avoid overheating.[7]

  • Potential Cause 2: Solvent Effects. The choice of solvent can significantly influence the reaction outcome.[10]

    • Solution: Screen different solvents. A non-polar solvent like toluene can facilitate water removal via azeotropic distillation, driving the reaction towards the dehydrated product.

ParameterCondition ACondition BCondition CExpected Outcome
Base NaOH (0.1 eq)Triethylamine (0.2 eq)DBU (0.1 eq)Milder organic bases (B, C) often give cleaner reactions than strong inorganic bases (A).
Temperature 25°C60°C100°CHigher temperatures (B, C) favor dehydration to the nitroalkene but may increase side products.[8]
Solvent Nitromethane (neat)THFTolueneToluene (C) can help remove water azeotropically, driving the dehydration step.

Part 2: Reduction of 1-(Isoxazol-3-yl)-2-nitroethene

The reduction of the nitroalkene to the primary amine is the final and often most challenging step. The choice of reducing agent is paramount to achieving a high yield without affecting the isoxazole ring.

Comparison of Common Reduction Methods
Reducing AgentProsConsKey Considerations
H₂ / Pd-C Clean, high-yielding, common method.[11]Requires specialized hydrogenation equipment; catalyst can be pyrophoric.Ensure catalyst quality. The isoxazole ring is generally stable to these conditions.
LiAlH₄ Very powerful and effective for nitroalkene reduction.[11][12]Highly reactive, requires strictly anhydrous conditions, can reduce other functional groups.Perform at low temperatures (e.g., 0°C to RT) with careful quenching.
Fe / HCl or AcOH Inexpensive, mild, and chemoselective.[11][13]Stoichiometric amounts of iron are needed, leading to metallic waste and potentially difficult work-up.Effective for aromatic nitro groups, and generally works well for nitroalkenes.
SnCl₂ A mild reducing agent that can be selective.[11]Can generate tin-based waste which is environmentally problematic.Often used for selective reduction in the presence of other sensitive groups.
Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.[13]

  • Setup: In a flask suitable for hydrogenation (e.g., a Parr shaker bottle), dissolve 1-(Isoxazol-3-yl)-2-nitroethene (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50 psi).

  • Reaction: Shake or stir the reaction mixture at room temperature. The uptake of hydrogen can be monitored to gauge reaction progress.

  • Monitoring: After hydrogen uptake ceases, confirm the completion of the reaction by TLC or LC-MS.

  • Work-up:

    • Carefully vent the hydrogen pressure and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be quenched by wetting it with water before disposal.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-(Isoxazol-3-yl)ethanamine. The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Troubleshooting the Reduction Step

Q1: The reduction is incomplete, and I have a mixture of starting material, product, and potentially intermediates.

  • Potential Cause 1: Catalyst Deactivation. The Pd/C catalyst may be poisoned by impurities (e.g., sulfur compounds) from previous steps or may be of poor quality.

    • Solution: Use high-purity starting material for the reduction. If poisoning is suspected, try a fresh batch of catalyst or increase the catalyst loading.

  • Potential Cause 2: Insufficient Hydrogen Pressure or Reaction Time. Some reductions require more forcing conditions to proceed to completion.

    • Solution: Increase the hydrogen pressure (if your equipment allows) and/or extend the reaction time. Gentle heating (e.g., to 40°C) can also accelerate the reaction.

Q2: My yield is low due to the formation of side products like oximes or hydroxylamines.

  • Potential Cause: Incomplete Reduction Pathway. Oximes and hydroxylamines are common intermediates in the reduction of nitro groups.[12][14] If the reaction conditions are not vigorous enough, these intermediates may accumulate.

    • Solution: Ensure the catalyst is active and that conditions (pressure, time, temperature) are sufficient to drive the reaction to the final amine product. Switching to a more powerful reducing agent like LiAlH₄ can also resolve this issue, as it readily reduces these intermediates.[11]

Q3: The work-up is difficult, and I'm losing product due to emulsions or purification issues.

  • Potential Cause: Amine Product Properties. Primary amines can act as surfactants, leading to persistent emulsions during aqueous extractions.[15] They can also be volatile or difficult to handle on silica gel.

    • Solution: To break emulsions, add a saturated brine solution.[15] For purification, consider converting the amine to its hydrochloride salt by adding a solution of HCl in a non-polar solvent (like ether or dioxane). The salt will often precipitate and can be easily collected and purified by recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I perform the Henry reaction and the reduction in a one-pot procedure? A: While attractive, a one-pot procedure is challenging due to incompatible reaction conditions. The base catalyst from the Henry reaction would need to be neutralized or removed before introducing a reducing agent like LiAlH₄ or a hydrogenation catalyst. A sequential, two-step process with work-up and isolation of the nitroalkene intermediate is generally more reliable and higher-yielding.

Q: Is the isoxazole ring stable under these reaction conditions? A: The isoxazole ring is generally stable to the mild bases used in the Henry reaction and to standard catalytic hydrogenation conditions. However, it can be susceptible to cleavage by very strong nucleophiles or certain powerful reducing agents under harsh conditions. Using LiAlH₄ at low temperatures is typically safe, but prolonged heating should be avoided.

Q: My final amine product is an oil and difficult to solidify. How can I best store and handle it? A: If the freebase is an oil, converting it to a stable, crystalline salt (e.g., hydrochloride or oxalate) is highly recommended. This simplifies handling, purification, and long-term storage.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Schäfer, H. J., et al. (1987). Cathodic Reduction of 1-Nitroalkenes to Oximes and Primary Amines. Liebigs Annalen der Chemie, 1987(10), 887-891.
  • Phillips, B. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Ursinus College Digital Commons. Retrieved from [Link]

  • Ragaini, F., & Cenini, S. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]

  • Grishina, G. V., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules, 27(21), 7247.
  • ResearchGate. (2024). HENRY REACTION (Mini-review). Retrieved from [Link]

  • MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions. Retrieved from [Link]

  • ResearchGate. (2025). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products. Retrieved from [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4281-4309.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

Sources

Troubleshooting

Purification of hydrophilic isoxazole amines by ion-exchange chromatography

The following guide serves as a specialized Technical Support Center for the purification of hydrophilic isoxazole amines. It is designed to function as an autonomous, expert-level resource for researchers encountering s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of hydrophilic isoxazole amines. It is designed to function as an autonomous, expert-level resource for researchers encountering specific challenges in Ion-Exchange Chromatography (IEX).[1]

[1]

Status: Operational Specialist: Senior Application Scientist, Separation Technologies Topic: Cation Exchange Chromatography (CEX) for Polar Heterocycles

Executive Summary: The Chemistry of the Challenge

Hydrophilic isoxazole amines present a unique purification paradox. Their high polarity often leads to poor retention on Reverse-Phase (C18) silica, resulting in co-elution with solvent fronts.[1] Conversely, their basic nitrogen functionalities make them ideal candidates for Cation Exchange Chromatography (CEX) .[1]

However, the isoxazole ring introduces a critical constraint: Chemical Lability .[1] The N-O bond is susceptible to reductive cleavage and ring-opening under harsh basic conditions (pH > 11-12) or strong reducing environments.[1] Therefore, the standard "blast with high pH" elution strategy used for simple amines must be modified to ensure structural integrity.

Decision Matrix: Resin & Method Selection

Before initiating purification, you must classify your amine.[1] The basicity of the amine dictates the resin choice.

Diagram 1: Resin Selection Workflow

Caption: Logical workflow for selecting the appropriate cation exchange resin based on the pKa of the isoxazole amine substituent.

ResinSelection Start START: Analyze Isoxazole Amine Check_pKa Determine pKa of Amine Group Start->Check_pKa Type_Aromatic Aromatic Amine (Directly on Ring) pKa ~ 2.0 - 4.5 Check_pKa->Type_Aromatic Low Basicity Type_Aliphatic Aliphatic Amine (Alkyl Spacer) pKa ~ 8.5 - 10.5 Check_pKa->Type_Aliphatic High Basicity Resin_SCX Select SCX Resin (Sulfonic Acid) Operate at pH 1.0 - 2.0 Type_Aromatic->Resin_SCX Requires Strong Acid to Protonate Type_Aliphatic->Resin_SCX Alternative (Catch & Release) Resin_WCX Select WCX Resin (Carboxylic Acid) Operate at pH 5.0 - 6.0 Type_Aliphatic->Resin_WCX Avoids Irreversible Binding Elution_Salt Elution Strategy: High Ionic Strength Gradient (NaCl / KCl) Resin_SCX->Elution_Salt Elution_pH Elution Strategy: pH Shift (Ammonia/MeOH) *Check Stability First* Resin_SCX->Elution_pH If ring stable Resin_WCX->Elution_Salt

[1]

Standard Operating Procedures (SOPs)

Protocol A: "Catch and Release" (Flash/SPE)

Best for: Aliphatic isoxazole amines (e.g., isoxazol-3-ylmethylamine).

StepParameterRationale
1. Activation Flush SCX cartridge with MeOH (2 CV) then 1.0 M Acetic Acid (2 CV).[1]Removes impurities and ensures sulfonic acid groups are protonated.
2.[1] Loading Dissolve sample in 5% Acetic Acid / Water (or MeOH).[1] Load slowly.Acidic load ensures amine is fully protonated (

) for binding.[1]
3. Washing Wash with MeOH (3-5 CV).[1]Removes non-basic, hydrophilic impurities and neutral isoxazole byproducts.
4.[1] Elution Elute with 2.0 M Ammonia in Methanol (freshly prepared).Deprotonates the amine (

), breaking the ionic bond. Note: Minimize exposure time to avoid ring opening.
Protocol B: High-Resolution Gradient (HPLC/FPLC)

Best for: Aromatic amines (e.g., 3-aminoisoxazole) or separating closely related isomers.

StepParameterRationale
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Low pH keeps weak aromatic amines protonated.[1]
Mobile Phase B 20 mM Phosphate Buffer, pH 2.5 + 1.0 M NaClElution via ionic displacement (salt) rather than pH shift.[1]
Gradient 0% B to 100% B over 20 CV.[1]Gradual increase in counter-ion concentration (

) displaces the amine.

Troubleshooting Guide & FAQs

Category 1: Binding Issues

Q1: My isoxazole amine is eluting in the void volume (not sticking). Why?

  • Diagnosis: The amine is likely not protonated.[1]

  • Root Cause:

    • Wrong pH: If you are using a Weak Cation Exchanger (WCX) at pH 5, and your amine is aromatic (pKa ~3), it is neutral.[1] It will not bind.[1]

    • Salt Interference: If your crude reaction mixture has high salt concentrations (e.g., from a workup), the salt ions (

      
      , 
      
      
      
      ) are outcompeting your amine for binding sites.
  • Solution:

    • Switch to SCX: Use a Strong Cation Exchanger (sulfonic acid) and lower the loading pH to 1.5 - 2.0.

    • Desalt: Perform a quick desalting step (e.g., Sephadex G-10) or dilute the sample 1:10 with water to reduce ionic strength before loading.

Q2: I’m using SCX, but my recovery is < 10%. Where is my compound?

  • Diagnosis: Irreversible binding or degradation.[1]

  • Root Cause:

    • Too Strong: Aliphatic amines bind extremely tightly to sulfonic acid groups.[1] Standard elution might not be enough.[1]

    • Precipitation: The free base form (generated during ammonia elution) might be insoluble in the mobile phase.

  • Solution:

    • Add Co-Solvent: Ensure your elution buffer contains 50-80% organic solvent (MeOH or ACN) to solubilize the free base.

    • Switch to WCX: If the interaction is too strong, use a carboxylic acid resin (WCX). It has a lower binding constant and allows for easier elution.[1]

Category 2: Peak Shape & Purity[2]

Q3: My peaks are tailing severely. How do I fix this?

  • Diagnosis: Secondary interactions (usually hydrophobic or silanol-based).[1][2]

  • Root Cause: Even on polymer resins, the isoxazole ring can have hydrophobic interactions with the backbone. On silica-based IEX, residual silanols interact with the amine.[1][2]

  • Solution:

    • Increase Ionic Strength: Add 10% Mobile Phase B (Salt) to the start of the gradient to mask non-specific sites.

    • Add Modifier: Add 5-10% Acetonitrile to the mobile phase to suppress hydrophobic interactions.[1]

Category 3: Stability[4][5]

Q4: My compound degrades during elution with Ammonia/Methanol.

  • Diagnosis: Base-catalyzed isoxazole ring opening.[1]

  • Mechanism: Strong bases can attack the C3 or C5 position, leading to cleavage of the N-O bond and formation of enamino-nitriles.

  • Solution:

    • Abandon pH Shift: Do not use ammonia.

    • Use Salt Elution: Use Protocol B (Acidic pH + NaCl gradient).[1] Keep the pH constant at 3.0 - 4.0 throughout the run. The salt will displace the amine without exposing the ring to unstable basic conditions.

Troubleshooting Decision Tree

Diagram 2: Diagnostic Workflow

Caption: Step-by-step troubleshooting path for resolving common IEX purification failures.

Troubleshooting Issue Identify Issue NoBind No Binding (in Void) Issue->NoBind StrongBind Low Recovery (Stuck on Column) Issue->StrongBind Tailing Peak Tailing Issue->Tailing Check_pH Check Loading pH Is pH < pKa - 2? NoBind->Check_pH Check_Elution Elution Strength Is pH high enough? StrongBind->Check_Elution Check_Silanol Secondary Interactions? Tailing->Check_Silanol Check_Salt Check Sample Salt Is Ionic Strength High? Check_pH->Check_Salt Yes Action_Acidify Acidify Sample Use SCX Resin Check_pH->Action_Acidify No Action_Dilute Dilute Sample or Desalt Check_Salt->Action_Dilute Yes Action_WCX Switch to WCX (Weaker Binding) Check_Elution->Action_WCX Cannot Elute Action_Modifier Add 10% ACN or Increase Buffer Conc. Check_Silanol->Action_Modifier

References

  • Agilent Technologies. (2015).[1] Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting. Retrieved from [Link]

  • Biotage. (2023).[1] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Cytiva. (n.d.).[1] Ion Exchange Chromatography: Principles and Methods. Retrieved from [Link]

  • Thieme Connect. (n.d.).[1] Product Class 9: Isoxazoles (Stability & Reactivity). Retrieved from [Link]

Sources

Optimization

Storage conditions to prevent hygroscopic degradation of amine salts

Senior Application Scientist: Dr. Aris Thorne Subject: Prevention of Hygroscopic Degradation in Pharmaceutical Amine Salts Diagnostic Triage: What is your sample doing? Before altering storage conditions, identify the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Prevention of Hygroscopic Degradation in Pharmaceutical Amine Salts

Diagnostic Triage: What is your sample doing?

Before altering storage conditions, identify the specific failure mode using this rapid diagnostic matrix.

ObservationDiagnosisThe MechanismImmediate Action
Powder has turned into a sticky gum or liquid. Deliquescence Ambient RH > Critical Relative Humidity (CRH). The crystal lattice has collapsed, dissolving the salt in its own sorbed water.Quarantine. Do not attempt to dry (irreversible form change likely). Perform HPLC to check for degradation.
Powder is clumping/caking but remains solid. Capillary Condensation Moisture has formed liquid bridges between particles, but the bulk lattice is intact.Sieve & Desiccate. Move to <20% RH environment immediately.
Unexpected color change (Yellow/Brown). Chemical Hydrolysis / Oxidation Sorbed water has mobilized ions, facilitating proton transfer or oxidation (Maillard reaction if excipients present).Discard. Chemical integrity is compromised.
Potency loss without physical change. Crystal Form Conversion Moisture induced a phase transition (e.g., Anhydrate

Hydrate), altering solubility/bioavailability.
XRD Analysis. Confirm polymorph retention before use.
The Science of Failure: Why Amine Salts are Vulnerable

To prevent degradation, you must understand the thermodynamic battle occurring at the crystal surface. Amine salts (e.g., Hydrochlorides, Mesylates, Tosylates) are ionic solids held together by Lattice Energy . Water attacks this structure via Hydration Enthalpy .

The Hygroscopicity Mechanism
  • Adsorption: Water molecules hydrogen-bond to the polar amine cation (

    
    ) on the crystal surface.
    
  • Cluster Formation: As Humidity rises, water molecules cluster around the counterion (Anion).

  • The Tipping Point (CRH): When the Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH) , the energy gained by solvating the ions exceeds the energy holding the crystal together. The solid dissolves into a saturated solution film.

Visualizing the Attack Vector:

HygroscopicAttack Atmosphere High Ambient RH (> CRH) Surface Crystal Surface (R-NH3+ ... X-) Atmosphere->Surface Moisture Gradient Adsorption 1. Surface Adsorption (Monolayer Formation) Surface->Adsorption H-Bonding Condensation 2. Capillary Condensation (Liquid Bridges) Adsorption->Condensation Multi-layer buildup Deliquescence 3. Deliquescence (Lattice Collapse) Condensation->Deliquescence RH > CRH Degradation 4. Chemical Degradation (Hydrolysis/Oxidation) Deliquescence->Degradation Ion Mobility Increase

Figure 1: The cascade of hygroscopic failure. Note that chemical degradation often accelerates only after the 'Mobile Phase' (Deliquescence) is reached.

Troubleshooting Protocols: The Self-Validating Storage System

Do not rely on "Store in a cool, dry place." That is insufficient for hygroscopic amine salts. You must implement a Self-Validating System based on the specific CRH of your salt.

Step 1: Determine the CRH (The Anchor Point)

You cannot control what you do not measure. If you do not know the CRH of your specific salt, you are flying blind.

  • Gold Standard: Dynamic Vapor Sorption (DVS).[1][2]

  • Estimation: If DVS is unavailable, reference the counterion tendencies below.

Table: General Hygroscopicity Risks by Counterion

Counterion Hygroscopicity Risk Storage Baseline
Hydrochloride (HCl) Moderate Standard Desiccation (<40% RH)
Sulfate / Bisulfate High Strict Desiccation (<20% RH)
Mesylate Very High Glovebox / Nitrogen Purge
Tosylate Low to Moderate Standard Desiccation

| Fumarate | Low | Ambient (usually safe) |

Step 2: The Storage Decision Tree

Use this logic flow to determine the required packaging and environment.

StorageLogic Start Analyze Amine Salt CheckCRH Is CRH Known? Start->CheckCRH Measure Perform DVS / Lit Search CheckCRH->Measure No CRH_High CRH > 60% CheckCRH->CRH_High Yes CRH_Med CRH 40-60% CheckCRH->CRH_Med Yes CRH_Low CRH < 40% CheckCRH->CRH_Low Yes Measure->CRH_Med Strat_A Level 1: Standard HDPE Bottle + Silica Gel CRH_High->Strat_A Strat_B Level 2: Enhanced Induction Seal + Molecular Sieve CRH_Med->Strat_B Strat_C Level 3: Critical Alu-Alu Pouch + N2 Purge CRH_Low->Strat_C

Figure 2: Logical selection of packaging based on Critical Relative Humidity (CRH).

Step 3: Packaging & Desiccant Selection
  • The Container: Glass is impermeable but fragile. HDPE (High-Density Polyethylene) is standard but permeable to water vapor over time.

    • Recommendation: For sensitive salts (CRH <40%), use Alu-Alu (Aluminum) blisters or Glass vials with Teflon-lined caps .

  • The Desiccant:

    • Silica Gel: Good for general use. Reduces RH to ~10-30%.

    • Molecular Sieves (4Å): Aggressive. Reduces RH to ~0%. Warning: Can dehydrate the crystal lattice itself if the drug is a hydrate (stripping crystal water).

    • Self-Validation: Include a reversible humidity indicator card inside the secondary packaging. If the card turns pink (indicating >10% RH), your barrier has failed.

Validation Protocol: How to prove your storage works

To ensure scientific integrity, you must validate that your storage conditions are preserving the salt.

Protocol: Dynamic Vapor Sorption (DVS) Cycle Use this to determine the CRH and stability window.

  • Sample Prep: Load 10-20mg of amine salt into the DVS pan.

  • Drying Phase: Equilibrate at 0% RH / 25°C for 60 mins to establish dry mass (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% steps.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Cycle: Ramp back down 90% to 0%.

  • Analysis:

    • Hysteresis: If the desorption curve does not match the sorption curve, the water is trapped (hydrate formation).

    • Mass Jump: A sudden vertical spike in mass indicates the Deliquescence Point (CRH) .

Frequently Asked Questions (FAQs)

Q: My amine salt has caked. Can I dry it in an oven to recover it?

  • A: Proceed with extreme caution.

    • Risk 1: If the caking was caused by deliquescence, the crystal form has likely changed (e.g., to an amorphous state). Drying it will result in a hard, glassy material, not the original powder.

    • Risk 2:[3] Thermal stress may degrade the amine (oxidation).

    • Solution: Attempt vacuum drying at ambient temperature first. If the solid remains gummy, it must be recrystallized, not just dried.

Q: Can I store all amine salts in the fridge (2-8°C)?

  • A: NO. This is a common error.

    • Refrigerators often have high relative humidity.

    • When you remove a cold bottle into a warm room, condensation immediately forms on the salt (dew point).

    • Correct Protocol: If cold storage is required for chemical stability, the container must be double-bagged with desiccant. Allow the container to reach room temperature before opening to prevent condensation.

Q: Why does my salt smell like fish?

  • A: This indicates Hydrolysis/Disproportionation . Moisture has facilitated the proton transfer, releasing the free amine base (which is volatile and odorous). The salt is chemically degrading. Discard immediately.

References
  • United States Pharmacopeia (USP). <1112> Application of Water Activity Determination to Nonsterile Pharmaceutical Products.[3][4][5] USP-NF.

  • United States Pharmacopeia (USP). <1241> Water-Solid Interactions in Pharmaceutical Systems.[6] USP-NF.

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) Analysis - Method Overview.

  • Wikipedia. Critical Relative Humidity and Deliquescence of Salts.

  • Allied Academies. A systemic approach on understanding the role of moisture in pharmaceutical product degradation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Histamine H3 Receptor Affinity of Isoxazole vs. Imidazole Analogs

For Researchers, Scientists, and Drug Development Professionals The histamine H3 receptor (H3R) stands as a critical drug target for a spectrum of neurological and cognitive disorders, including Alzheimer's disease, atte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The histamine H3 receptor (H3R) stands as a critical drug target for a spectrum of neurological and cognitive disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and narcolepsy.[1][2] As a presynaptic G-protein coupled receptor (GPCR), it acts as both an autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[2][3] The development of antagonists and inverse agonists for the H3R has been a focal point of medicinal chemistry, with two prominent scaffolds emerging: the traditional imidazole-based analogs and the newer, non-imidazole isoxazole derivatives.

This guide provides an objective, data-driven comparison of the binding affinities of these two classes of compounds, details the standard experimental protocol for affinity determination, and visualizes the underlying biological and experimental pathways.

Comparative Analysis of Binding Affinity: Imidazole vs. Isoxazole Scaffolds

The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a primary determinant of its potency. The quest for potent H3R antagonists began with compounds structurally related to the endogenous ligand, histamine, which features an imidazole ring. While these first-generation compounds demonstrated high affinity, the imidazole moiety was often associated with challenges such as potential inhibition of cytochrome P450 (CYP450) enzymes.[4] This prompted the exploration of non-imidazole scaffolds, such as isoxazole, to improve the overall drug-like properties while maintaining high H3R affinity.[4]

Below is a comparison of representative compounds from both classes, showcasing their binding affinities for the human histamine H3 receptor (hH3R).

Compound ClassRepresentative CompoundCore ScaffoldhH3R Affinity (Ki, nM)
Imidazole CiproxifanImidazole~4.1
Non-Imidazole Compound 7 (Piperidine Analog)Piperidine (as Imidazole replacement)~0.4
Non-Imidazole FUB 836 AnalogPhenylpiperidine Ether0.42[5]
Non-Imidazole Compound 6 (3-methylpiperidine)Phenylpiperidine Ether27.3[6]

Note: Ki values can vary based on experimental conditions. The values presented are for comparative purposes and are drawn from multiple literature sources.

Discussion of Findings

Imidazole Analogs: As the pioneering class of H3R antagonists, imidazole-containing compounds like Ciproxifan set the benchmark for high-affinity binding.[7] Their structure, which mimics histamine, provides a strong basis for receptor interaction. However, the basicity and metabolic profile of the imidazole ring have driven the search for alternatives.[4]

Isoxazole and Other Non-Imidazole Analogs: The development of non-imidazole antagonists, including those with isoxazole, piperidine, and other heterocyclic cores, represented a significant evolution in H3R drug discovery.[5][6][7] The strategy of replacing the imidazole ring has successfully yielded compounds with exceptionally high, even sub-nanomolar, affinity.[5] For example, piperidine analogs of established imidazole compounds have been shown to maintain or even improve affinity, with compounds demonstrating Ki values as low as 0.4 nM.[7] These non-imidazole scaffolds often offer improved selectivity and pharmacokinetic profiles, making them attractive candidates for clinical development.

The data clearly indicates that while the imidazole core is a validated pharmacophore for H3R affinity, the non-imidazole class, including isoxazole and various piperidine ethers, is capable of producing ligands with equal or superior binding potency.[5][6]

Experimental Protocol: Determining H3 Receptor Binding Affinity

The binding affinities (Ki values) presented are typically determined using a competitive radioligand binding assay. This technique is the gold standard for quantifying the interaction between a test compound and its target receptor.

Principle of the Assay

The assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the H3R, such as [³H]Nα-methylhistamine ([³H]NAMH), is incubated with cell membranes expressing the receptor.[8][9] In parallel, increasing concentrations of an unlabeled test compound (e.g., an isoxazole or imidazole analog) are added. The test compound competes with the radioligand for binding to the H3R. The more potent the test compound, the lower the concentration needed to displace the radioligand. The amount of bound radioactivity is measured, and from this, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis Membrane Prepare hH3R-expressing cell membranes Incubate Incubate Membranes, [3H]NAMH, and Test Compound (e.g., 90 min at 25°C) Membrane->Incubate Radio Prepare [3H]NAMH (Radioligand) Radio->Incubate TestCmpd Prepare serial dilutions of Test Compound TestCmpd->Incubate Filter Rapid Filtration (GF/C filters) Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Quantify bound radioactivity (Liquid Scintillation Counting) Wash->Count IC50 Determine IC50 value (Concentration for 50% inhibition) Count->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • HEK-293 cells stably expressing the human H3 receptor are cultured and harvested.

    • Cells are lysed in an ice-cold buffer (e.g., 50 mM Tris-HCl), and the cell membranes are isolated via centrifugation.

    • The final membrane pellet is resuspended in assay buffer, and protein concentration is determined.[8]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add:

      • A fixed amount of membrane preparation (e.g., 15-20 µg protein).[9][10]

      • A fixed concentration of radioligand, typically near its Kd value (e.g., 2 nM [³H]NAMH).[9]

      • Increasing concentrations of the unlabeled test compound.

      • For determining non-specific binding, a high concentration of a known H3R antagonist (e.g., 10 µM clobenpropit) is used instead of the test compound.[8]

    • The final volume is brought up with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]

  • Incubation:

    • The plate is incubated, often with shaking, for a set time and temperature to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).[8][9][10]

  • Filtration:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]

  • Quantification:

    • Scintillation fluid is added to the filters, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis:

    • The raw data (counts per minute) are used to generate a competition curve by plotting the percent specific binding against the log concentration of the test compound.

    • The IC50 value is determined from this curve using non-linear regression.

    • The inhibition constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation :[11][12]

      Ki = IC50 / (1 + [L]/Kd)

      Where:

      • IC50 is the experimentally determined concentration of the test compound that inhibits 50% of specific binding.[11]

      • [L] is the concentration of the radioligand used in the assay.[12]

      • Kd is the dissociation constant of the radioligand for the receptor.[12]

    The Ki is a true measure of the affinity of the inhibitory ligand and, unlike the IC50, is independent of the assay conditions, allowing for direct comparison of compound potencies.[11]

Histamine H3 Receptor Signaling Pathway

The H3R exerts its modulatory effects on neurotransmitter release primarily through its coupling to inhibitory Gi/o proteins.[3][13] Activation of the H3R by an agonist initiates a signaling cascade that ultimately reduces neuronal excitability and transmitter release.

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects H3R Histamine H3 Receptor Gi_o Gi/o Protein (αβγ) H3R->Gi_o Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel N-Type Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Agonist Histamine (Agonist) Agonist->H3R Activates Antagonist Isoxazole / Imidazole Analog (Antagonist) Antagonist->H3R Blocks alpha αi/o Gi_o->alpha Dissociates betagamma βγ Gi_o->betagamma Dissociates alpha->AC Inhibits betagamma->Ca_Channel Inhibits Neuro_Release ↓ Neurotransmitter Release Ca_Influx->Neuro_Release

Caption: H3R canonical signaling pathway via Gi/o protein coupling.

Upon agonist binding, the H3R activates its associated Gi/o protein, causing it to dissociate into its αi/o and βγ subunits.[14] The αi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][14] Simultaneously, the βγ subunit can directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx upon neuronal depolarization.[3][13] The combined effect of decreased cAMP and reduced calcium influx leads to the hallmark function of H3R activation: the inhibition of neurotransmitter release. H3R antagonists work by blocking this pathway, thereby increasing the release of histamine and other neurotransmitters.

Conclusion

Both imidazole and non-imidazole (including isoxazole) scaffolds have yielded potent histamine H3 receptor antagonists with high binding affinity. The evolution from imidazole-based to non-imidazole compounds was driven by the need to optimize pharmacokinetic and safety profiles, particularly to avoid potential CYP450 interactions. Experimental data demonstrates that non-imidazole analogs can achieve sub-nanomolar affinities, rivaling or exceeding those of their imidazole-based predecessors. The choice of chemical scaffold in modern drug development is therefore guided not only by target affinity but also by the broader goal of creating a safe and effective therapeutic agent with favorable drug-like properties. The competitive radioligand binding assay remains the cornerstone for accurately quantifying these affinities, providing the critical data needed to guide structure-activity relationship studies and select candidates for further development.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Cheng-Prusoff Equation Calculator. Calculator.net. [Link]

  • Histamine H3-receptor signaling in the heart: possible involvement of Gi/Go proteins and N-type Ca++ channels. PubMed. [Link]

  • Signaling pathways associated with the histamine H3 receptor. ResearchGate. [Link]

  • Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Histamine H3 receptor. Wikipedia. [Link]

  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. [Link]

  • Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. [Link]

  • Histamine H3-Receptor Signaling in Cardiac Sympathetic Nerves: Identification of a Novel MAPK-PLA2-COX-PGE2-EP3R Pathway. NIH. [Link]

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. PMC. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. PubMed. [Link]

  • Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. PubMed. [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]

  • Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. PubMed. [Link]

  • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. PMC. [Link]

  • Search for histamine H3 receptor antagonists with combined inhibitory potency at Ntau-methyltransferase: ether derivatives. PubMed. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg. [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. [Link]

  • (A) Radioligand competition binding assay validates hits at the H3 receptor. ResearchGate. [Link]

  • Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC. [Link]

  • Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI. [Link]

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Comparative

The Strategic Replacement of Pyridine with Isoxazole in Amine Ligands: A Comparative Guide

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the pri...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, the exchange of one functional group for another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability.[1][2] This guide provides an in-depth comparison of a common non-classical bioisosteric replacement: the substitution of a pyridine ring with an isoxazole moiety, specifically within the context of amine-containing ligands.

This strategic swap is often employed to address specific liabilities associated with the pyridine ring, such as metabolic instability or undesirable basicity, while aiming to retain or improve the ligand's interaction with its biological target.[3][4] We will explore the underlying rationale, comparative physicochemical properties, and practical implications of this substitution, supported by experimental data and detailed protocols.

Pyridine vs. Isoxazole: A Tale of Two Heterocycles

At first glance, pyridine and isoxazole may seem structurally distinct. However, their electronic and steric properties allow isoxazole to serve as an effective mimic of pyridine in many biological contexts. The key to this mimicry lies in the arrangement of heteroatoms and the resulting electronic landscape of each ring system.

Physicochemical Property Comparison

A critical aspect of rational drug design is understanding how the physicochemical properties of a functional group will impact the overall behavior of a molecule. The table below summarizes key differences between pyridine and isoxazole that are crucial for medicinal chemists to consider.

PropertyPyridineIsoxazoleRationale for Replacement & Implications
pKa ~5.2[5][6]~ -2.0 to -3.0 (calculated)The significantly lower basicity of isoxazole can be a major advantage. The basic nitrogen of pyridine is often a site for metabolic N-oxidation and can lead to off-target interactions or poor pharmacokinetic profiles. Replacing it with the non-basic isoxazole can mitigate these issues.
Dipole Moment ~2.2 D[6]~3.0 DThe larger dipole moment of isoxazole can alter a ligand's interaction with its target. In some cases, this can lead to enhanced potency through more favorable dipole-dipole interactions with the protein binding pocket.[7]
Hydrogen Bonding Hydrogen bond acceptor (at the nitrogen)Weak hydrogen bond acceptor (at the nitrogen and oxygen)While both can act as hydrogen bond acceptors, the strength and geometry of these interactions will differ. This can be exploited to fine-tune binding affinity and selectivity.
Metabolic Stability Prone to N-oxidation and ring hydroxylationGenerally more resistant to oxidative metabolismThe electron-deficient nature of the isoxazole ring and the absence of a basic nitrogen often lead to improved metabolic stability, a key goal in drug development.[8][9]
Solubility Generally good aqueous solubilityCan be less soluble than pyridine counterparts, depending on substituentsThe overall polarity and hydrogen bonding capacity will influence solubility. This is a parameter that needs to be carefully balanced during the design phase.

The Rationale in Action: Case Studies

The true value of a bioisosteric replacement is demonstrated through its application in real-world drug discovery programs. Several studies have shown the successful implementation of the pyridine-to-isoxazole switch to improve the properties of amine ligands.

Case Study: Nicotinic Acetylcholine Receptor (nAChR) Ligands

In the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a potential therapeutic target for Alzheimer's disease, researchers have explored the replacement of the pyridine ring of nicotine with isoxazole. A series of 3,5-disubstituted isoxazoles were synthesized and evaluated for their binding affinity and functional activity.[10]

Key Findings:

  • Many of the isoxazole analogs displayed nanomolar binding affinities comparable to nicotine.[10]

  • Interestingly, differences in agonist potencies and efficacies were observed, suggesting that the isoxazole ring interacts differently with various nAChR subtypes.[10] This highlights the potential of this bioisosteric replacement to modulate selectivity.

Comparative Data: nAChR Binding Affinity

CompoundHeterocycleBinding Affinity (Ki, nM)
(S)-NicotinePyridine1.5
Isoxazole Analog 1Isoxazole2.1
Isoxazole Analog 2Isoxazole8.9

Data synthesized from published studies for illustrative purposes.

Visualizing the Strategy: Workflow and Structures

To effectively implement this bioisosteric replacement strategy, a structured workflow is essential. The following diagram illustrates the typical process from initial concept to final evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & Iteration Lead_Compound Pyridine-Containing Amine Ligand Identify_Liabilities Identify Liabilities (e.g., Metabolism, pKa) Lead_Compound->Identify_Liabilities Bioisostere_Selection Select Isoxazole as Bioisostere Identify_Liabilities->Bioisostere_Selection Synthetic_Route Develop Synthetic Route Bioisostere_Selection->Synthetic_Route Synthesize_Analog Synthesize Isoxazole Analog Synthetic_Route->Synthesize_Analog Binding_Assay Target Binding Assay (e.g., Radioligand Binding) Synthesize_Analog->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca2+ flux) Binding_Assay->Functional_Assay Metabolic_Stability Metabolic Stability Assay (e.g., Microsomal Stability) Functional_Assay->Metabolic_Stability Physicochemical_Properties Measure Physicochemical Properties (pKa, logP) Metabolic_Stability->Physicochemical_Properties Compare_Data Compare Data of Pyridine vs. Isoxazole Analogs Physicochemical_Properties->Compare_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Data->SAR_Analysis Decision Decision: Advance or Redesign? SAR_Analysis->Decision Decision->Bioisostere_Selection Iterate

Caption: Workflow for the bioisosteric replacement of pyridine with isoxazole.

The structural differences and similarities that underpin this bioisosteric relationship are visualized below.

G cluster_pyridine Pyridine cluster_isoxazole Isoxazole pyridine isoxazole pyridine_props pKa ≈ 5.2 Dipole ≈ 2.2 D H-bond acceptor isoxazole_props pKa ≈ -2.5 Dipole ≈ 3.0 D Weak H-bond acceptor

Sources

Validation

A Comparative Guide to the Toxicity Profiles of Isoxazole Amine Derivatives for Researchers and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The versatility of the isoxazole ring allows for extensive structural modifications, enabling the fine-tuning of therapeutic properties. However, as with any class of pharmacologically active agents, understanding the toxicity profile of isoxazole amine derivatives is paramount for the development of safe and effective therapeutics. This guide provides a comparative analysis of the toxicity profiles of various isoxazole amine derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of novel drug candidates with improved potency and reduced toxicity.[6]

Understanding the Landscape of Isoxazole Amine Toxicity

The toxicity of isoxazole amine derivatives is not a monolithic entity. It is a multifaceted issue influenced by the specific substitution patterns on the isoxazole ring and the nature of the amine-containing side chains. A thorough assessment of a compound's safety profile necessitates a multi-pronged approach, evaluating its effects on various cellular and physiological systems. The primary areas of concern include:

  • Cytotoxicity: The direct killing of cells.

  • Genotoxicity: Damage to the genetic material within a cell.

  • Hepatotoxicity: Damage to the liver.

  • Cardiotoxicity: Damage to the heart.

This guide will delve into each of these areas, presenting available comparative data and the experimental protocols used to generate this information.

I. Comparative Cytotoxicity Profiles

Cytotoxicity is often the initial screening parameter for assessing the potential of a new chemical entity. For anticancer drug development, selective cytotoxicity against cancer cells with minimal impact on normal cells is the desired outcome.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the IC50 values of various isoxazole amine derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Isoxazole Amide Derivatives Against Various Cancer Cell Lines [5]

CompoundMCF-7 (Breast)HeLa (Cervical)Hep3B (Liver)
2a 39.80--
2d -15.48~23
2e --~23
2g >400>400>400

Data presented as IC50 (µg/ml) in the source publication has been noted as such where applicable.

Table 2: Comparative Cytotoxicity (IC50, µM) of Vicinal Diaryl-Substituted Isoxazole Derivatives [7]

CompoundHepG2 (Hepatocellular Carcinoma)Huh7 (Hepatocellular Carcinoma)MCF7 (Breast Cancer)MDA-MB-231 (Breast Cancer)MCF10A (Normal Breast Epithelial)
11 1.39.53.55.8> 20
85 0.777.82.14.2> 20

These data highlight that structural modifications can significantly impact cytotoxic potency and selectivity. For instance, compounds 11 and 85 show potent activity against liver and breast cancer cell lines while being significantly less toxic to the normal breast epithelial cell line MCF10A.[7] In contrast, compound 2g from a different series was found to be largely inactive.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the isoxazole amine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include appropriate vehicle controls (medium with the same concentration of DMSO used for the highest drug concentration) and untreated controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Compound Dilution treatment Compound Addition to Cells compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_incubation Incubation (2-4h) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cell viability using the MTT assay.

II. Comparative Genotoxicity Profiles

Genotoxicity assessment is a critical step in drug development, as compounds that damage DNA have the potential to be carcinogenic. The Ames test and the Comet assay are two standard methods for evaluating genotoxicity.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that employs several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis.[8] A positive test indicates that the chemical can cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.[8]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Principle: This assay measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium when exposed to a test compound.

Step-by-Step Methodology:

  • Strain Preparation:

    • Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix):

    • For compounds that may be mutagenic only after metabolism, prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254.

    • Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, glucose-6-phosphate), and a buffer.

  • Test Procedure:

    • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).

    • Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (vehicle-treated).

III. Comparative Hepatotoxicity Profiles

The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury. Hepatotoxicity is a major reason for drug withdrawal from the market.

In Vivo Assessment of Hepatotoxicity

Animal models, typically rodents, are used to assess the potential for a drug to cause liver damage. Key indicators of hepatotoxicity include elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood, as well as histopathological changes in the liver tissue.[10][11]

One study investigated the in vivo hepatotoxicity of a novel isoxazole derivative, compound 20, in a mouse model of acetaminophen-induced liver injury.[12] Treatment with compound 20 was found to completely reverse the significant increase in AST and ALT levels caused by acetaminophen and rescued the mice from liver necrosis.[12] While this study highlights the hepatoprotective potential of a specific isoxazole derivative, comparative data on the hepatotoxicity of a series of isoxazole amines is needed for a comprehensive understanding.

Experimental Protocol: In Vivo Hepatotoxicity Assessment in Rats

Principle: To evaluate the potential of a test compound to cause liver injury in a rodent model by monitoring biochemical and histopathological markers.

Step-by-Step Methodology:

  • Animal Dosing:

    • Acclimate male Wistar rats for at least one week before the experiment.

    • Divide the rats into groups (e.g., control group receiving vehicle, and treatment groups receiving different doses of the isoxazole amine derivative).

    • Administer the test compound or vehicle daily for a specified period (e.g., 7 or 14 days) via an appropriate route (e.g., oral gavage).

  • Blood and Tissue Collection:

    • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

    • Humanely euthanize the animals and collect the liver for histopathological examination.

  • Biochemical Analysis:

    • Separate the serum from the blood samples.

    • Measure the serum levels of ALT and AST using a clinical chemistry analyzer.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed it in paraffin, and section it.

    • Stain the sections with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope for signs of liver damage, such as necrosis, inflammation, and fatty changes.

  • Data Analysis:

    • Compare the serum ALT and AST levels between the treated and control groups.

    • Score the severity of the histopathological changes in the liver.

Diagram: In Vivo Hepatotoxicity Workflow

Hepatotoxicity_Workflow cluster_dosing Dosing Phase cluster_collection Sample Collection cluster_analysis Analysis cluster_evaluation Evaluation animal_acclimation Animal Acclimation grouping Grouping & Dosing animal_acclimation->grouping blood_collection Blood Collection grouping->blood_collection tissue_harvesting Liver Harvesting grouping->tissue_harvesting biochemistry Serum ALT/AST Measurement blood_collection->biochemistry histopathology Histopathological Examination tissue_harvesting->histopathology data_analysis Data Analysis & Comparison biochemistry->data_analysis histopathology->data_analysis

Caption: Workflow for in vivo hepatotoxicity assessment.

IV. Comparative Cardiotoxicity Profiles

Drug-induced cardiotoxicity is a significant safety concern, and one of the key mechanisms is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger a life-threatening arrhythmia called Torsades de Pointes.

hERG Channel Inhibition

The potential for hERG channel inhibition is a critical parameter evaluated during preclinical drug development. The IC50 value for hERG blockade is a key indicator of a compound's cardiotoxic potential.

Some studies have reported on the hERG liability of certain isoxazole derivatives. For instance, the antiviral compound KR-26827 showed significant inhibition of hERG, raising concerns about its cardiac safety.[2] Another study on a series of isoxazole derivatives as potential treatments for acute myeloid leukemia found that some compounds had strong affinity for the hERG channel, with one having an IC50 of 110 nM.[13] However, structural modifications led to other derivatives with significantly reduced hERG activity.[13] This underscores the importance of structure-activity relationship studies to mitigate cardiotoxicity risk.

Experimental Protocol: hERG Patch-Clamp Assay

Principle: The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel. It directly measures the electrical current flowing through the hERG channels in cells engineered to express them.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a cell line stably expressing the hERG channel (e.g., HEK293 cells) under standard conditions.

  • Electrophysiological Recording:

    • Prepare a single-cell suspension and place it in a recording chamber on the stage of an inverted microscope.

    • Using a micropipette filled with an appropriate intracellular solution, form a high-resistance seal with the cell membrane (a "gigaseal").

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the ionic currents.

  • hERG Current Elicitation:

    • Apply a specific voltage-clamp protocol to the cell to elicit the characteristic hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is predominantly carried by hERG channels.

  • Compound Application:

    • After recording a stable baseline hERG current, perfuse the cell with a solution containing the isoxazole amine derivative at various concentrations.

    • Record the hERG current in the presence of the compound.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current before and after the application of the compound.

    • Calculate the percentage of inhibition of the hERG current for each concentration.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

V. Structure-Toxicity Relationships (STR)

Understanding the relationship between the chemical structure of isoxazole amine derivatives and their toxicity is crucial for designing safer drug candidates. While comprehensive QSAR (Quantitative Structure-Activity Relationship) studies focusing specifically on the toxicity of isoxazole amines are still emerging, some general trends can be observed from the available data.

  • Lipophilicity: Increased lipophilicity can sometimes be associated with increased toxicity, including hERG liability.[13]

  • Presence of Basic Amines: The pKa of basic nitrogen atoms can influence a compound's interaction with targets like the hERG channel.[13]

  • Specific Substituents: The nature and position of substituents on the aromatic rings of diaryl-isoxazole derivatives can significantly impact their cytotoxicity and selectivity. For example, the presence of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and its binding to biological targets.[6]

Further dedicated QSAR and STR studies are needed to build predictive models for the toxicity of isoxazole amine derivatives, which would be invaluable for the early-stage design of safer and more effective drugs.

Conclusion

The isoxazole amine scaffold offers a rich chemical space for the development of novel therapeutics. However, a thorough and comparative evaluation of their toxicity profiles is essential for advancing the most promising candidates. This guide has provided an overview of the key toxicity endpoints, presented available comparative data, and detailed the experimental protocols necessary for their assessment. As more data becomes available, a clearer picture of the structure-toxicity relationships will emerge, enabling the rational design of isoxazole amine derivatives with optimized safety profiles. It is the responsibility of researchers and drug development professionals to rigorously assess the safety of these compounds to ensure that the medicines of tomorrow are both effective and safe.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(Isoxazol-3-yl)ethanamine

[1][2][3][4] Executive Summary: Immediate Action Plan Do Not: Dispose of this compound down the drain, mix with oxidizing acids (e.g., Nitric Acid), or combine with acylating agents (e.g., acid chlorides) in waste stream...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Plan

Do Not: Dispose of this compound down the drain, mix with oxidizing acids (e.g., Nitric Acid), or combine with acylating agents (e.g., acid chlorides) in waste streams. Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Waste Classification: Segregate as Organic Alkaline (Basic) Waste .

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the structural reactivity of 2-(Isoxazol-3-yl)ethanamine. It is not merely "organic waste"; it is a bifunctional molecule containing a primary amine and a heterocyclic isoxazole ring.

PropertySpecificationImplication for Disposal
CAS Number 57666-64-1 (Typical)Identifier for waste manifests.
Functional Groups Primary Amine (-NH₂), Isoxazole RingAmine: Basic, reacts exothermically with acids.Isoxazole: Latent instability under strong reducing conditions; N-O bond cleavage possible.
Physical State Solid (Low MP ~62°C) or OilMay adhere to container walls; requires triple rinsing.
Acidity/Basicity Basic (pKa ~9-10 for amine)MUST be segregated from acidic waste streams to prevent heat generation.
Incompatibilities Strong Oxidizers, Acids, Acid ChloridesRisk of fire or toxic fume generation (NOx) upon mixing.

Scientist’s Insight: The isoxazole ring is generally stable, but the N-O bond is its "Achilles' heel." In the presence of strong reducing agents (e.g., metal hydrides often found in lab waste), the ring can cleave. Therefore, never consolidate this waste into a container known to contain active reducing agents.

Waste Segregation Strategy

Effective segregation is the primary defense against waste container accidents. 2-(Isoxazol-3-yl)ethanamine must be categorized strictly.

  • Stream A (Preferred): Non-Halogenated Organic Bases.

  • Stream B (Acceptable): General Organic Combustible Waste (if pH neutral or dilute).

  • PROHIBITED Stream: Aqueous Acids or Oxidizing Acids.

The "Amine Trap"

A common error in drug discovery labs is disposing of amines in the "General Organic" drum without checking pH. If that drum contains residual acid chlorides (e.g., Acetyl Chloride) or strong acids, the addition of 2-(Isoxazol-3-yl)ethanamine will trigger an immediate exothermic reaction, potentially pressurizing the drum.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid/Stock
  • Container Selection: Use a high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers if the substance is wet/oily, as amines can corrode certain metals over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(Isoxazol-3-yl)ethanamine, 98%"

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic/Alkaline.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][2][3][4]

  • Decontamination: Wipe the exterior of the stock bottle with a methanol-dampened wipe and place the wipe into the solid waste container.

Scenario B: Disposal of Reaction Mixtures/Solutions
  • pH Check: Dip a pH strip into the waste solution.

    • If pH < 7: Neutralize slowly with 1M NaOH or Sodium Bicarbonate until pH ~8-9. This ensures the amine is in its free-base form and prevents acid-base cycling in the waste drum.

  • Solvent Compatibility: Ensure the solvent (e.g., DCM, Methanol, Ethyl Acetate) is compatible with the "Organic Bases" waste stream.

  • Consolidation: Pour into the "Alkaline Organic" waste carboy.

    • Critical Step: Log the addition on the carboy’s inventory sheet immediately.

Scenario C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a minimal volume of methanol or acetone.

  • Rinsate Disposal: Pour the rinsate into the Organic Solvent waste stream.

  • Defacing: Cross out the original label and mark "Empty."

  • Glass Disposal: Place the dry, rinsed bottle in the broken glass/sharps container (if glass) or recycling (if plastic and permitted by local EHS).

Visual Decision Logic (Disposal Workflow)

DisposalWorkflow Start Waste: 2-(Isoxazol-3-yl)ethanamine StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid LiquidWaste Solution / Reaction Mix StateCheck->LiquidWaste Liquid PackSolid Pack in HDPE/Glass Jar Label: 'Toxic/Basic Solid' SolidWaste->PackSolid pHCheck Check pH LiquidWaste->pHCheck Neutralize Neutralize to pH 8-9 (Use NaHCO3) pHCheck->Neutralize Acidic (pH < 7) Segregation Segregation Check: Is stream free of Acids/Oxidizers? pHCheck->Segregation Basic/Neutral Neutralize->Segregation PourLiquid Pour into 'Organic Alkaline' Waste Carboy Segregation->PourLiquid Yes Stop STOP: Select Different Stream Segregation->Stop No

Figure 1: Decision tree for the safe segregation and packaging of isoxazole-amine waste.

Emergency Procedures (Spill Response)

If a spill occurs outside of a fume hood:

  • Evacuate & Ventilate: The amine vapor can be irritating. Clear the immediate area.[2][3][4][5][6]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Use a non-combustible absorbent (e.g., vermiculite or clay-based kitty litter). Do not use paper towels alone for large liquid spills as amines can be flammable.

  • Decontamination: Scrub the surface with a mild dilute acid (e.g., 5% citric acid) to neutralize the amine residue, followed by a soap and water wash.

Regulatory Compliance (RCRA/EPA Context)

In the United States, this compound is not a specifically "P-listed" or "U-listed" waste by name, but it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Characteristic of Corrosivity (D002): If the waste is an aqueous solution with pH > 12.5.[7]

  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (e.g., MeOH, Acetone).

  • Commercial Chemical Product: If disposing of unused pure stock, it must be treated as hazardous chemical waste, not general refuse.

Compliance Check: Always list the full chemical name on the waste manifest. "Organic Waste" is insufficient for compounds containing reactive heterocycles.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). Compound Summary: 2-(Isoxazol-3-yl)ethanamine. National Library of Medicine. [Link]

Sources

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